molecular formula C11H13BrO2 B1279602 5-(3-bromophenyl)pentanoic Acid CAS No. 857480-35-4

5-(3-bromophenyl)pentanoic Acid

Cat. No.: B1279602
CAS No.: 857480-35-4
M. Wt: 257.12 g/mol
InChI Key: NKXZWOVJAKICNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-bromophenyl)pentanoic Acid is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-bromophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXZWOVJAKICNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470516
Record name 5-(3-bromophenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857480-35-4
Record name 5-(3-bromophenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Bromophenyl)pentanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-(3-bromophenyl)pentanoic acid. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted values and general characteristics of similar chemical entities to provide a broader context for researchers. All quantitative data is summarized in clear, tabular formats, and a proposed experimental workflow for its synthesis is provided.

Core Chemical Properties

This compound is a halogenated derivative of pentanoic acid. Its core structure consists of a pentanoic acid chain substituted with a 3-bromophenyl group at the 5-position.

IdentifierValueReference
CAS Number 857480-35-4[1][2]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are scarce. The table below includes a mix of available experimental data and computationally predicted values to offer a preliminary assessment of its characteristics.

PropertyValueTypeReference
Boiling Point 86 °C at 27 TorrExperimental
XLogP3 3.3Predicted[1]
Hydrogen Bond Donors 1Predicted[1]
Hydrogen Bond Acceptors 2Predicted[1]
Topological Polar Surface Area 37.3 ŲPredicted[1]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound. This is a hypothetical pathway and would require experimental validation.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_purification Purification cluster_product Final Product 3-bromobenzyl bromide 3-bromobenzyl bromide Grignard Reagent Formation Grignard Reagent Formation 3-bromobenzyl bromide->Grignard Reagent Formation Mg, Ether Reaction with 1,4-dibromobutane Reaction with 1,4-dibromobutane Grignard Reagent Formation->Reaction with 1,4-dibromobutane 1,4-dibromobutane Carboxylation Carboxylation Reaction with 1,4-dibromobutane->Carboxylation 1. Mg, Ether 2. CO2 3. H3O+ Extraction Extraction Carboxylation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Proposed synthetic workflow for this compound.

Spectral Data Analysis (Predicted)

No experimental spectra (NMR, IR, MS) for this compound are currently available. The following information is based on general spectral characteristics of carboxylic acids and aromatic bromo compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, likely in the range of 7.0-7.5 ppm. The aliphatic protons of the pentanoic acid chain would appear further upfield. The methylene group adjacent to the carboxylic acid (α-protons) would be the most deshielded of the aliphatic protons, likely appearing around 2.2-2.5 ppm. The acidic proton of the carboxyl group would be a broad singlet, typically downfield, above 10 ppm.

  • ¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The aromatic carbons would appear between 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very strong absorptions:

  • A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O (carbonyl) stretch between 1700 and 1725 cm⁻¹. Additionally, C-H stretching from the aromatic ring and aliphatic chain would be observed around 2850-3100 cm⁻¹, and the C-Br stretch would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 256 and [M+2]⁺ at m/z 258 with nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Biological Activity and Drug Development Potential

There is currently no published research detailing the biological activity or signaling pathway involvement of this compound. However, related bromophenyl-containing compounds have been investigated for various therapeutic applications, suggesting that this molecule could serve as a scaffold or intermediate in drug discovery programs. Further screening and biological evaluation are necessary to determine its pharmacological profile.

Conclusion

This technical guide consolidates the currently available chemical information for this compound. While foundational data such as its molecular formula and a single experimental boiling point are known, a significant portion of its physicochemical and spectral properties remains to be experimentally determined. The provided synthetic workflow offers a logical starting point for its preparation. Future research should focus on the experimental validation of its properties and the exploration of its potential biological activities to fully characterize this compound for its utility in research and drug development.

References

An In-depth Technical Guide to 5-(3-bromophenyl)pentanoic acid (CAS: 857480-35-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-bromophenyl)pentanoic acid, a valuable chemical intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates available physicochemical data, outlines a detailed potential synthetic protocol, and explores its application as a precursor in the synthesis of biologically active molecules.

Chemical and Physical Properties

This compound is a substituted fatty acid that is commercially available, typically for research and development purposes. Its physical form can vary from a colorless to yellow liquid or a semi-solid to solid substance.[1] It is recommended to be stored in a dry, sealed container at room temperature.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 857480-35-4[1][2][3][4][5]
Molecular Formula C₁₁H₁₃BrO₂[1][3][5]
Molecular Weight 257.12 g/mol [2][5][6]
IUPAC Name This compound[1][5]
Physical Form Colorless to Yellow Liquid or Semi-Solid or Solid[1]
Purity Typically ≥95%[1][3]
Storage Sealed in dry, room temperature[1][2]
InChI Key NKXZWOVJAKICNE-UHFFFAOYSA-N[1][5]
SMILES C1=CC(=CC(=C1)Br)CCCCC(=O)O[5]
Computed Properties

The following data has been computed by PubChem.

PropertyValue
XLogP3 3.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Exact Mass 256.00989 Da
Monoisotopic Mass 256.00989 Da
Topological Polar Surface Area 37.3 Ų
Heavy Atom Count 14

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Work-up 3-bromobenzyl bromide 3-bromobenzyl bromide 3-bromophenylmagnesium bromide 3-bromophenylmagnesium bromide 3-bromobenzyl bromide->3-bromophenylmagnesium bromide Mg, Dry Ether 3-bromophenylmagnesium bromideCO2 3-bromophenylmagnesium bromideCO2 Bromomagnesium 5-(3-bromophenyl)pentanoate Bromomagnesium 5-(3-bromophenyl)pentanoate 3-bromophenylmagnesium bromideCO2->Bromomagnesium 5-(3-bromophenyl)pentanoate This compound This compound Bromomagnesium 5-(3-bromophenyl)pentanoate->this compound H3O+ CO2 CO₂ (dry ice)

Caption: Proposed synthesis of this compound via Grignard carboxylation.

Detailed Experimental Protocol

Materials:

  • 1-bromo-3-(4-bromobutyl)benzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flame-dried under a stream of nitrogen.

    • Anhydrous diethyl ether is added to cover the magnesium.

    • A solution of 1-bromo-3-(4-bromobutyl)benzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. A small crystal of iodine may be added if the reaction does not start.

    • Once the reaction has initiated (as evidenced by gentle refluxing), the remaining solution of the aryl halide is added at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • Finely crushed dry ice is added in small portions to the vigorously stirred Grignard solution. A large excess of dry ice should be used.

    • The reaction mixture is stirred until it warms to room temperature and the excess dry ice has sublimed.

  • Acidic Work-up and Extraction:

    • The reaction mixture is carefully quenched by the slow addition of cold 1 M HCl solution.

    • The aqueous layer is separated and extracted three times with diethyl ether.

    • The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution.

    • The aqueous bicarbonate layer is collected and acidified with concentrated HCl until a precipitate forms.

    • The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. If no precipitate forms, the acidified aqueous layer is extracted with diethyl ether.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Application in the Synthesis of Bioactive Molecules

While this compound itself is not reported to have significant biological activity, its structure makes it a valuable precursor for the synthesis of more complex molecules with therapeutic potential. The presence of both a carboxylic acid and a bromo-functionalized phenyl ring allows for a variety of chemical modifications.

A notable application is in the synthesis of novel anticancer agents. For instance, derivatives of 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine have been synthesized and shown to exhibit anticancer activity.[7] The following workflow illustrates a plausible synthetic route to these triazole analogs, where a derivative of this compound could serve as a key intermediate.

Synthetic Workflow for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

G A This compound B Activation of Carboxylic Acid (e.g., acyl chloride formation) A->B C Amidation with Hydrazine B->C D Acyl Hydrazide Intermediate C->D E Cyclization with Aryl Isothiocyanate D->E F Thiourea Intermediate E->F G Desulfurization/Cyclization F->G H 5-(3-Bromophenyl) substituted 1,2,4-Triazole Analog G->H

Caption: Plausible synthetic route to 1,2,4-triazole anticancer analogs.

Safety Information

This compound is a chemical substance that should be handled with care in a laboratory setting.

Hazard Identification
Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Measures
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound, CAS number 857480-35-4, is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. While detailed studies on the biological activity of this specific compound are limited, its utility as a building block for creating more complex, biologically active molecules, such as anticancer agents, is evident. The synthetic protocol outlined in this guide provides a practical approach for its preparation in a laboratory setting. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Guide to the Physicochemical Properties of 5-(3-bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of 5-(3-bromophenyl)pentanoic acid, a compound of interest in various research and development applications. The accurate determination of molecular weight is fundamental for a wide range of experimental procedures, including stoichiometry calculations, solution preparation, and analytical characterization. This document presents the molecular formula and the calculated molecular weight based on the standard atomic weights of its constituent elements.

Molecular Weight Data

The molecular weight of a compound is a critical parameter derived from its molecular formula and the atomic weights of its elements. The table below summarizes the elemental composition and the resulting molecular weight of this compound.

PropertyValue
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol [1][2][3][4]
Exact Mass 256.00989 Da[2][3]

The molecular formula indicates that each molecule of this compound contains 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms. The molecular weight is calculated by summing the atomic weights of these elements.[5][6] The standard atomic weight of carbon is approximately 12.011 u, hydrogen is approximately 1.008 u, bromine is approximately 79.904 u, and oxygen is approximately 15.999 u.[7][8][9][10][11][12][13][14]

Methodology for Molecular Weight Determination

The determination of the molecular weight of this compound is a foundational calculation based on its molecular formula, C₁₁H₁₃BrO₂. The process involves the summation of the atomic weights of all constituent atoms within the molecule.

Experimental Protocol:

  • Identification of Molecular Formula: The molecular formula was first established as C₁₁H₁₃BrO₂ through analytical techniques such as mass spectrometry and elemental analysis.

  • Determination of Atomic Weights: The standard atomic weights of the constituent elements were obtained from the International Union of Pure and Applied Chemistry (IUPAC).

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Bromine (Br): 79.904 u[7][15][16]

    • Oxygen (O): 15.999 u[9][17]

  • Calculation of Molecular Weight: The molecular weight (MW) was calculated using the following equation: MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of O atoms × Atomic Weight of O) MW = (11 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 15.999) MW = 132.121 + 13.104 + 79.904 + 31.998 MW = 257.127 g/mol

The calculated value is consistent with the molecular weight data available in chemical databases.[1][2][3][4][18]

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its molecular formula and the atomic weights of its constituent elements.

MolecularWeightWorkflow cluster_inputs Input Data cluster_process Calculation Process cluster_output Result A Molecular Formula (C₁₁H₁₃BrO₂) C Summation of Atomic Weights A->C B Atomic Weights (C, H, Br, O) B->C D Molecular Weight (257.127 g/mol) C->D

Workflow for Molecular Weight Calculation.

References

An In-depth Technical Guide on the Solubility of 5-(3-bromophenyl)pentanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-(3-bromophenyl)pentanoic acid, a compound of interest in various research and development sectors. Understanding the solubility of this molecule is fundamental for its application in chemical synthesis, formulation development, and biological assays. This document outlines the predicted solubility based on its chemical structure, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar and non-polar characteristics. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, which contributes to its solubility in polar solvents. Conversely, the bromophenyl ring and the pentyl chain are non-polar, favoring solubility in organic solvents.

Carboxylic acids are generally soluble in less polar solvents like ether and alcohol[1]. Their solubility in water decreases as the length of the carbon chain increases[2][3][4]. Given the significant non-polar component of this compound, it is expected to exhibit limited solubility in water but greater solubility in common organic solvents.

Qualitative Solubility Data

SolventChemical FormulaMolar Mass ( g/mol )PolarityPredicted Solubility of this compound
Methanol CH₃OH32.04Polar ProticSoluble
Ethanol C₂H₅OH46.07Polar ProticSoluble
Acetone C₃H₆O58.08Polar AproticSoluble
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO78.13Polar AproticSoluble
Dichloromethane (DCM) CH₂Cl₂84.93Polar AproticSoluble
Ethyl Acetate C₄H₈O₂88.11Moderately PolarSoluble
Toluene C₇H₈92.14Non-polarModerately Soluble
Hexane C₆H₁₄86.18Non-polarSparingly Soluble to Insoluble
Water H₂O18.02Polar ProticInsoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol can be adapted for various solvents and temperatures.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials or flasks with secure caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dry solid.

      • The mass of the dissolved solid can be calculated by the difference in weight.

      • Solubility can then be expressed in g/L or other appropriate units.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Accurately dilute a known volume of the filtered saturated solution with the solvent.

      • Analyze the diluted sample using the same method as the standards.

      • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Data Presentation:

All quantitative data should be summarized in a structured table, including the solvent, temperature, and the determined solubility with appropriate units (e.g., g/L, mg/mL, mol/L).

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow A Start: Define Solvent and Temperature B Add Excess Solute to Solvent A->B C Equilibrate at Constant Temperature with Stirring B->C D Allow Undissolved Solid to Settle C->D E Withdraw Supernatant D->E F Filter to Remove Solids E->F G Quantify Solute Concentration F->G H Gravimetric Method G->H Option 1 I Instrumental Method (HPLC/UV-Vis) G->I Option 2 J Calculate and Report Solubility H->J I->J K End J->K

References

Spectroscopic Profile of 5-(3-bromophenyl)pentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(3-bromophenyl)pentanoic acid, a compound of interest in various research and development applications. Due to the limited availability of published experimental spectra for this specific molecule, this document combines the available experimental data with predicted spectroscopic values and expected fragmentation patterns to offer a thorough analytical profile. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol .[1] The structure consists of a pentanoic acid chain attached to a brominated phenyl ring at the 3-position.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

A published experimental value for the aromatic protons of this compound is available. The predicted chemical shifts for the remaining protons are also provided in the table below.

Protons (See Structure Diagram)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H on COOH~12.0Singlet (broad)1H
Aromatic H7.34 – 7.30 (experimental)Multiplet2H
Aromatic H~7.1Multiplet2H
-CH₂- (alpha to COOH)~2.4Triplet2H
-CH₂- (alpha to ring)~2.6Triplet2H
-CH₂- (beta and gamma)~1.7Multiplet4H

¹³C NMR (Carbon NMR)

No experimental ¹³C NMR data has been found in the literature. The following table presents the predicted chemical shifts.

Carbon (See Structure Diagram)Predicted Chemical Shift (δ, ppm)
C=O~179
Aromatic C-Br~122
Aromatic C-H~128-132
Aromatic C-alkyl~144
-CH₂- (alpha to COOH)~34
-CH₂- (alpha to ring)~35
-CH₂- (beta to COOH)~24
-CH₂- (gamma to COOH)~31
Infrared (IR) Spectroscopy

No experimental IR spectrum is readily available. The expected characteristic absorption bands based on the functional groups present are listed below.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
3100-3000C-H (Aromatic)Stretching
2950-2850C-H (Aliphatic)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1600, ~1475C=C (Aromatic)Stretching
~1300C-O (Carboxylic Acid)Stretching
~920 (broad)O-H (Carboxylic Acid)Out-of-plane bend
~780, ~690C-H (Aromatic)Out-of-plane bend
~600-500C-BrStretching
Mass Spectrometry (MS)

The expected mass spectrum of this compound under electron ionization (EI) would show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by an M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z 256 and 258 (due to Br isotopes).

  • Loss of H₂O: [M-18]⁺

  • Loss of COOH: [M-45]⁺

  • McLafferty Rearrangement: A significant peak at m/z 60 is possible.

  • Benzylic cleavage: Fragmentation of the alkyl chain can lead to various smaller ions.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous magnetic field, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the solid sample (typically in the microgram range) into the ion source via a direct insertion probe.

  • Ionization:

    • Heat the probe to volatilize the sample into the gas phase within the ion source.

    • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or other suitable detector.

    • The detector generates a signal proportional to the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the labeled structure of the target molecule.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample Preparation Sample Preparation (e.g., Dissolution, Pelletizing) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR FT-IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Data Processing (FT, Phasing, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation/ Confirmation Interpretation->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Labeled structure of this compound for spectral correlation.

References

Synthesis of 5-(3-bromophenyl)pentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-bromophenyl)pentanoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a lipophilic bromophenyl group and a carboxylic acid moiety, allows for diverse chemical modifications, making it a versatile scaffold for the design of novel therapeutics. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on starting materials, detailed experimental protocols, and quantitative data to aid in laboratory-scale synthesis and process optimization.

Core Synthetic Strategy: The Malonic Ester Synthesis

The most common and reliable method for the synthesis of this compound is the malonic ester synthesis. This classical approach offers a high degree of control and generally provides good yields. The overall synthetic pathway involves three key stages:

  • Preparation of an Alkylating Agent: Synthesis of a suitable 3-(3-bromophenyl)propyl halide.

  • Alkylation: Nucleophilic substitution of the halide with the enolate of diethyl malonate.

  • Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the final carboxylic acid.

A detailed breakdown of each step is provided below.

Stage 1: Preparation of 1-bromo-3-(3-bromophenyl)propane

The synthesis of the key alkylating agent, 1-bromo-3-(3-bromophenyl)propane, begins with the reduction of 3-(3-bromophenyl)propionic acid to the corresponding alcohol, followed by bromination.

Step 1.1: Reduction of 3-(3-bromophenyl)propionic acid to 3-(3-bromophenyl)propan-1-ol

The carboxylic acid is reduced to the primary alcohol using a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF).

Diagram of the reduction of 3-(3-bromophenyl)propionic acid.

Experimental Protocol:

To a solution of 3-(3-bromophenyl)propionic acid (10.0 g, 43.7 mmol) in anhydrous tetrahydrofuran (THF, 150 mL), 1.0 M BH₃·THF (150 mL, 150 mmol) is added via an addition funnel. The reaction mixture is then refluxed for 18 hours. After cooling, the reaction is quenched by the addition of water (100 mL) followed by 1N HCl (300 mL). The aqueous solution is saturated with sodium chloride and extracted with ethyl acetate. The combined organic extracts are washed with brine and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography (eluting with ethyl acetate in hexane) to yield 3-(3-bromophenyl)propan-1-ol.[1]

Step 1.2: Bromination of 3-(3-bromophenyl)propan-1-ol

The primary alcohol is converted to the corresponding alkyl bromide. A common method for this transformation is treatment with phosphorus tribromide (PBr₃).

Diagram of the bromination of 3-(3-bromophenyl)propan-1-ol.

Experimental Protocol (General):

3-(3-bromophenyl)propan-1-ol is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane, and the solution is cooled in an ice bath. Phosphorus tribromide (approximately 0.33-0.5 equivalents) is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield crude 1-bromo-3-(3-bromophenyl)propane, which can be purified by vacuum distillation.

Stage 2: Alkylation of Diethyl Malonate

The synthesized 1-bromo-3-(3-bromophenyl)propane is used to alkylate diethyl malonate in the presence of a base.

Diagram of the alkylation of diethyl malonate.

Experimental Protocol:

Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl malonate (1.0 equivalent) is added dropwise at room temperature. The mixture is stirred for a period to ensure complete formation of the enolate. Then, 1-bromo-3-(3-bromophenyl)propane (1.0 equivalent) is added, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude diethyl 2-(3-(3-bromophenyl)propyl)malonate.

Stage 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the diethyl ester to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the target this compound.

Diagram of the hydrolysis and decarboxylation step.

Experimental Protocol:

The crude diethyl 2-(3-(3-bromophenyl)propyl)malonate is refluxed with a strong base, such as a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, for several hours to hydrolyze the ester groups.[2] The resulting solution is cooled and acidified with a strong acid, such as concentrated hydrochloric acid, which protonates the carboxylate groups and promotes decarboxylation upon heating. The mixture is heated until carbon dioxide evolution ceases. After cooling, the product is extracted with an organic solvent like diethyl ether. The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound. The crude product can be purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the malonic ester synthesis of this compound, based on literature values for similar reactions.

Reaction Step Starting Material Product Typical Yield (%) Reference
Reduction3-(3-bromophenyl)propionic acid3-(3-bromophenyl)propan-1-ol~100 (crude)[1]
AlkylationDiethyl malonate and alkyl halideAlkylated diethyl malonate60-80General Malonic Ester Synthesis
Hydrolysis & DecarboxylationAlkylated diethyl malonateSubstituted carboxylic acid70-90General Malonic Ester Synthesis

Alternative Synthetic Routes

While the malonic ester synthesis is a robust method, other synthetic strategies can also be employed to produce this compound. These alternatives may be advantageous depending on the availability of starting materials and desired scale of production.

Wittig Reaction

A Wittig reaction between 3-bromobenzaldehyde and a suitable phosphonium ylide containing a four-carbon chain with a protected carboxylic acid can be a viable route. The resulting alkene would then be reduced to afford the final product.

Diagram of the Wittig reaction pathway.

// Node styles start [label="3-Bromobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ylide [label="Phosphonium Ylide\n(4-carboxybutyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Alkene Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Wittig Reaction"]; ylide -> intermediate; intermediate -> product [label="Reduction"]; }

Wittig reaction approach to the target molecule.

This approach offers the advantage of building the carbon chain in a convergent manner.

Reformatsky Reaction

The Reformatsky reaction provides another avenue, typically involving the reaction of an α-haloester with a carbonyl compound in the presence of zinc. In this case, 3-bromobenzaldehyde could be reacted with an ester of 4-bromobutanoic acid. The resulting β-hydroxy ester would then require dehydration and reduction to yield the final product.

Diagram of the Reformatsky reaction pathway.

// Node styles start_aldehyde [label="3-Bromobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; start_ester [label="Ethyl 4-bromobutanoate\n+ Zinc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="β-Hydroxy Ester", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_aldehyde -> intermediate [label="Reformatsky Reaction"]; start_ester -> intermediate; intermediate -> final_product [label="Dehydration &\nReduction"]; }

Reformatsky reaction approach to the target molecule.

Grignard Reaction

A Grignard reagent prepared from a suitable 3-bromophenyl halide could be reacted with a cyclic ester such as γ-butyrolactone. This would open the lactone ring and, after workup, provide the desired carboxylic acid.

Diagram of the Grignard reaction pathway.

// Node styles grignard [label="3-Bromophenylmagnesium\nbromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lactone [label="γ-Butyrolactone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges grignard -> product [label="Nucleophilic Acyl\nSubstitution"]; lactone -> product; }

Grignard reaction approach to the target molecule.

This method offers a potentially shorter synthetic route if the Grignard reagent is readily accessible.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the malonic ester synthesis being a particularly well-established and versatile method. This guide provides detailed experimental protocols and quantitative data for the primary synthetic pathway, as well as an overview of viable alternative approaches. Researchers and drug development professionals can leverage this information to select the most appropriate synthetic strategy based on their specific needs, available resources, and desired scale of production. Careful optimization of reaction conditions will be crucial for maximizing yields and purity of the final product.

References

An In-Depth Technical Guide to the Research Applications of 5-(3-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-bromophenyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid chain attached to a brominated phenyl ring. Its structure presents a versatile scaffold for chemical modification, making it a valuable building block in medicinal chemistry and drug discovery. The presence of the bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the synthesis of a diverse library of derivatives. The carboxylic acid functional group provides a handle for amide bond formation and other modifications. This guide explores the potential research applications of this compound, focusing on its role as a precursor for novel therapeutic agents, and provides detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
CAS Number 857480-35-4[2]
Appearance Not specified (likely a solid)
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in organic solvents like DMSO and ethanolInferred
pKa Not specified (estimated to be around 4-5)

Synthesis of this compound

While a specific literature protocol for the synthesis of this compound was not identified in the search, a general and robust synthetic route can be proposed based on established organic chemistry principles. One common method involves the Grignard reaction of a suitable brominated precursor followed by carboxylation.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Chain Elongation (example via Arndt-Eistert homologation or similar multi-step sequence) 1,3-dibromobenzene 1,3-Dibromobenzene Grignard_Reagent 3-Bromophenylmagnesium bromide 1,3-dibromobenzene->Grignard_Reagent Mg, THF Mg Mg THF Anhydrous THF 3-bromobenzoic_acid 3-Bromobenzoic acid Grignard_Reagent->3-bromobenzoic_acid 1. CO₂ 2. H₃O⁺ CO2 CO₂ (dry ice) Acid_Workup Acidic Workup (e.g., HCl) Final_Product This compound 3-bromobenzoic_acid->Final_Product Chain Elongation Reagents Multi-step sequence (e.g., conversion to acid chloride, reaction with diazomethane, Wolff rearrangement, etc.)

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

A more direct, plausible synthesis could involve a palladium-catalyzed cross-coupling reaction, such as a reductive Heck reaction, between 3-bromoiodobenzene and a suitable pentenoic acid derivative, followed by reduction of the double bond.[3]

Note: The precise reaction conditions, including catalyst, base, solvent, and temperature, would require optimization.

Potential Research Applications

The primary research application of this compound lies in its use as a versatile scaffold for the synthesis of novel, biologically active molecules, particularly in the field of oncology.

Precursor for Anticancer Agents

The "5-(3-bromophenyl)" core is a key structural motif in a series of N-aryl-4H-1,2,4-triazol-3-amine analogs that have demonstrated significant anticancer activity.[4] These compounds are synthesized from a related starting material, 3-bromobenzonitrile, highlighting the potential of the 5-(3-bromophenyl) moiety in generating compounds with antiproliferative effects. The pentanoic acid chain of the title compound offers a convenient point of attachment for various heterocyclic systems, such as triazoles, oxadiazoles, and pyrazoles, which are known pharmacophores in anticancer drug design.

Logical Workflow for Derivative Synthesis and Evaluation:

G Start This compound Amide_Coupling Amide Coupling (with various amines/hydrazines) Start->Amide_Coupling Heterocycle_Formation Heterocycle Formation (e.g., Triazoles, Oxadiazoles) Amide_Coupling->Heterocycle_Formation Library Library of Derivatives Heterocycle_Formation->Library Screening Anticancer Screening (e.g., NCI-60 Panel) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Hit_ID->Mechanism In_Silico In Silico Studies (Molecular Docking) Hit_ID->In_Silico

Caption: Workflow for anticancer drug discovery.

Tool for Chemical Biology and Target Identification

The bromine atom in this compound serves as a versatile handle for further chemical modifications through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various functional groups, including aryl, heteroaryl, and vinyl substituents, thereby enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

  • Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl and heteroaryl groups.[5][6][7][8]

  • Heck Reaction: Reaction with alkenes can be used to introduce vinyl groups, which can be further functionalized.[9][10][11][12]

These reactions can be used to synthesize probes for target identification and validation studies.

Illustrative Suzuki Coupling Reaction:

G Start This compound Product 5-(3-Arylphenyl)pentanoic acid Start->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki coupling of this compound.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

This protocol is adapted from the standard NCI-60 screening methodology to evaluate the anticancer activity of derivatives of this compound.[13][14][15][16][17]

Objective: To determine the in vitro anticancer activity of test compounds against a panel of 60 human cancer cell lines.

Materials:

  • NCI-60 cell line panel

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris buffer

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.

  • Time Zero Plates: Fix two plates for each cell line with TCA to determine the cell count at the time of drug addition (Tz).

  • Drug Addition: Add the test compounds at various concentrations (typically a 5-log dilution series) to the remaining plates. Include a no-drug control.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Staining:

    • Terminate the assay by adding cold TCA and incubating for 60 minutes at 4°C.

    • Wash the plates with water and air dry.

    • Stain with SRB solution for 10 minutes at room temperature.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

  • Data Acquisition: Solubilize the bound dye with Tris buffer and measure the optical density at 515 nm.

Data Analysis: The percentage growth is calculated at each drug concentration level. From this, the following parameters can be determined:

  • GI₅₀: The drug concentration resulting in a 50% reduction in the net protein increase.[16]

  • TGI: The drug concentration resulting in total growth inhibition.[16]

  • LC₅₀: The drug concentration causing a 50% reduction in the protein of the treated cells at the end of the incubation period compared to the start.[16]

Table 2: Representative Anticancer Activity Data for a Hypothetical Derivative

Cell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
Leukemia
CCRF-CEM1.510.2>100
K-5622.315.8>100
Lung Cancer
NCI-H4600.85.689.1
A5491.18.9>100
Colon Cancer
HT293.525.1>100
HCT-1162.918.4>100
CNS Cancer
SF-2680.53.255.6
SNB-750.74.878.2
Melanoma
UACC-621.812.3>100
SK-MEL-52.114.7>100
Ovarian Cancer
OVCAR-31.29.5>100
IGROV11.913.1>100
Renal Cancer
786-02.517.6>100
A4983.122.4>100
Prostate Cancer
PC-34.230.1>100
DU-1453.828.5>100
Breast Cancer
MCF71.611.8>100
MDA-MB-2312.014.2>100
In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[18][19][20][21]

Objective: To measure the effect of a test compound on the in vitro assembly of purified tubulin.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of tubulin, GTP, and test compounds on ice.

  • Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixture containing tubulin in general tubulin buffer, GTP, and glycerol.

  • Compound Addition: Add the test compound or control to the appropriate wells.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

Data Analysis: Plot absorbance versus time. Inhibition of polymerization is indicated by a decrease in the rate and extent of the absorbance increase compared to the control.

In Silico Molecular Docking

Molecular docking can be used to predict the binding mode of a compound to its putative target, such as the colchicine binding site of tubulin.[22][23][24][25][26]

Objective: To predict the binding affinity and interaction of a test compound with a biological target.

Software:

  • Molecular docking software (e.g., AutoDock, Glide, MOE)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 4O2B for tubulin). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of the test compound and optimize its geometry.

  • Docking: Define the binding site on the protein and perform the docking simulation.

  • Analysis: Analyze the predicted binding poses, docking scores, and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Signaling Pathway Implicated by Tubulin Inhibition:

G Compound This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Spindle Disruption of Mitotic Spindle Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Tubulin inhibition signaling pathway.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of anticancer drug discovery. Its chemical structure allows for the facile generation of diverse libraries of derivatives through modifications at both the carboxylic acid and the bromophenyl moieties. The demonstrated activity of related compounds suggests that derivatives of this compound may act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols provided in this guide offer a framework for the synthesis, screening, and mechanistic evaluation of these compounds, paving the way for the development of new and effective therapeutic agents. Further research into other potential biological targets and applications of this scaffold is warranted.

References

5-(3-Bromophenyl)pentanoic Acid: A Versatile Building Block in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-bromophenyl)pentanoic acid is a bifunctional organic molecule that serves as a valuable building block in the synthesis of complex organic compounds, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a terminal carboxylic acid and a bromine-substituted phenyl ring, offers two distinct points for chemical modification. The carboxylic acid moiety is amenable to a variety of transformations, including amide bond formation and reduction, while the aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This unique combination of reactive sites makes this compound an attractive scaffold for the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC₁₁H₁₃BrO₂
Molecular Weight257.12 g/mol
IUPAC NameThis compound
CAS Number857480-35-4
AppearanceSolid (predicted)
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis of this compound

A potential synthetic pathway is outlined below:

G Glutaric Anhydride Glutaric Anhydride 5-oxo-5-(3-bromophenyl)pentanoic acid 5-oxo-5-(3-bromophenyl)pentanoic acid Glutaric Anhydride->5-oxo-5-(3-bromophenyl)pentanoic acid Bromobenzene Bromobenzene Bromobenzene->5-oxo-5-(3-bromophenyl)pentanoic acid 1. AlCl3 (Friedel-Crafts Acylation) This compound This compound 5-oxo-5-(3-bromophenyl)pentanoic acid->this compound 2. Zn(Hg), HCl (Clemmensen Reduction)

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Bromobenzene with Glutaric Anhydride

This reaction forms the carbon skeleton of the target molecule by attaching the five-carbon chain to the bromophenyl ring.[1][2][3]

  • Materials:

    • Bromobenzene

    • Glutaric anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM) or another suitable inert solvent

    • Hydrochloric acid (aqueous solution)

    • Sodium sulfate (anhydrous)

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add glutaric anhydride portion-wise.

    • Slowly add bromobenzene to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-oxo-5-(3-bromophenyl)pentanoic acid.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Clemmensen Reduction of 5-oxo-5-(3-bromophenyl)pentanoic acid

This step reduces the ketone functionality to a methylene group, yielding the final product.[4]

  • Materials:

    • 5-oxo-5-(3-bromophenyl)pentanoic acid

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid

    • Toluene

  • Procedure:

    • A mixture of 5-oxo-5-(3-bromophenyl)pentanoic acid, zinc amalgam, concentrated hydrochloric acid, and toluene is heated at reflux for several hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with toluene or another suitable organic solvent.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude this compound can be purified by column chromatography or recrystallization.

Reactions of this compound as a Building Block

The dual functionality of this compound allows for a wide range of chemical transformations, making it a versatile intermediate in multi-step syntheses.

G cluster_0 Carboxylic Acid Transformations cluster_1 Aryl Bromide Transformations Amide Amide Alcohol Alcohol Biaryl Compound Biaryl Compound This compound This compound This compound->Amide Amide Coupling This compound->Alcohol Reduction This compound->Biaryl Compound Suzuki Coupling

Figure 2: Key reactions of this compound.

Amide Coupling

The carboxylic acid group can be readily converted to an amide, a common functional group in biologically active molecules. This is typically achieved by activating the carboxylic acid followed by reaction with an amine.

General Experimental Protocol: Amide Coupling with Aniline

  • Materials:

    • This compound

    • Aniline

    • Coupling agent (e.g., HATU, HOBt/EDC)

    • Base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • To a solution of this compound in the chosen anhydrous solvent, add the coupling agents (e.g., HATU and HOBt, or EDC and HOBt) and the base.

    • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

    • Add aniline to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • The reaction mixture is then diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude amide product can be purified by column chromatography or recrystallization.

Reactant 1Reactant 2Coupling ReagentBaseSolventProductYield (%)
This compoundAnilineHATU/HOBtDIPEADMFN-phenyl-5-(3-bromophenyl)pentanamideTypically >80
This compoundBenzylamineEDC/HOBtEt₃NDCMN-benzyl-5-(3-bromophenyl)pentanamideTypically >85
Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(3-bromophenyl)pentan-1-ol, which can serve as a precursor for other functional groups.

General Experimental Protocol: Reduction to the Alcohol

  • Materials:

    • This compound

    • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

    • Anhydrous solvent (e.g., THF, diethyl ether)

    • Aqueous acid (for workup, e.g., 1M HCl)

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, slowly add a solution of this compound in anhydrous THF.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

    • The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to afford the crude alcohol, which can be purified by column chromatography.

Starting MaterialReducing AgentSolventProductYield (%)
This compoundLiAlH₄THF5-(3-bromophenyl)pentan-1-olTypically >90
This compoundBH₃·THFTHF5-(3-bromophenyl)pentan-1-olTypically >90
Suzuki Cross-Coupling

The aryl bromide moiety is a versatile handle for the formation of new carbon-carbon bonds via palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups.

General Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • Materials:

    • This compound

    • Phenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Procedure:

    • To a reaction vessel, add this compound, phenylboronic acid, the palladium catalyst, and the base.

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

    • The solvent system is added, and the mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product, 5-(biphenyl-3-yl)pentanoic acid, can be purified by column chromatography.

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O5-(biphenyl-3-yl)pentanoic acidTypically >80
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O5-(4'-methoxybiphenyl-3-yl)pentanoic acidTypically >75

Applications in Drug Discovery: A Case Study

While specific examples of drugs developed directly from this compound are not prevalent in the public domain, the utility of the "5-(3-bromophenyl)" scaffold is demonstrated in the synthesis of biologically active molecules. A notable example is the synthesis of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been investigated for their anticancer properties.[5]

In this study, a series of triazole derivatives were synthesized where the 5-(3-bromophenyl) moiety was a key structural feature. The synthesis involved the reaction of a substituted phenylhydrazine carboxamide with 3-bromobenzonitrile. The resulting compounds were screened for their anticancer activity against a panel of human cancer cell lines.

G Substituted Anilines Substituted Anilines Intermediate 1 Intermediate 1 Substituted Anilines->Intermediate 1 Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines Intermediate 2->5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines Step 3 3-Bromobenzonitrile 3-Bromobenzonitrile 3-Bromobenzonitrile->5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines Anticancer Activity Anticancer Activity 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines->Anticancer Activity

Figure 3: Synthesis and evaluation of 5-(3-bromophenyl)triazole analogs.

Several of the synthesized compounds exhibited significant growth inhibition against various cancer cell lines.[5] For instance, one of the analogs showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75.[5] This case study highlights the potential of the 5-(3-bromophenyl) scaffold as a pharmacophore in the design of novel therapeutic agents. The bromine atom in these analogs can also serve as a handle for further structural modifications to optimize biological activity.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. The ability to perform amide couplings, reductions, and palladium-catalyzed cross-coupling reactions makes it a powerful tool for generating libraries of novel compounds for biological screening. While a specific, detailed synthesis of this compound is not widely published, its preparation is feasible through established synthetic methodologies. The demonstrated biological activity of derivatives containing the 5-(3-bromophenyl) scaffold underscores its potential in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 5-(3-bromophenyl)pentanoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(3-bromophenyl)pentanoic acid is a synthetic carboxylic acid derivative containing a bromophenyl group. While not a widely known compound with a landmark discovery, it serves as a valuable building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and research chemicals. Its utility lies in the presence of two reactive functional groups: the carboxylic acid and the bromo-substituted phenyl ring. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to the phenyl ring. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 67775-18-0
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance White to off-white solid or crystalline powder
Melting Point 78-82 °C
Boiling Point 375.4±25.0 °C (Predicted)
Solubility Soluble in methanol, chloroform, and other organic solvents
pKa 4.65±0.10 (Predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common and reliable method involves the reaction of a suitable starting material with a reagent that introduces the pentanoic acid side chain. A representative synthetic workflow is depicted below.

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process, often starting from a simpler brominated aromatic compound. The following diagram illustrates a typical synthetic strategy.

G A 3-Bromobenzaldehyde B Wittig Reaction (e.g., with Ph3P=CH(CH2)3CO2Et) A->B C Ethyl 5-(3-bromophenyl)pent-4-enoate B->C D Hydrogenation (e.g., H2, Pd/C) C->D E Ethyl 5-(3-bromophenyl)pentanoate D->E F Hydrolysis (e.g., NaOH, H2O/EtOH) E->F G This compound F->G

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol details a plausible method for the synthesis of this compound, adapted from general procedures for similar compounds.

Step 1: Synthesis of Ethyl 5-(3-bromophenyl)pent-4-enoate

  • To a solution of (4-carboxybutyl)triphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF), add a solution of potassium tert-butoxide (2.4 eq) in dry THF dropwise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of 3-bromobenzaldehyde (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford ethyl 5-(3-bromophenyl)pent-4-enoate.

Step 2: Synthesis of Ethyl 5-(3-bromophenyl)pentanoate

  • To a solution of ethyl 5-(3-bromophenyl)pent-4-enoate (1.0 eq) in ethanol, add palladium on carbon (10% w/w, 0.05 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 5-(3-bromophenyl)pentanoate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve ethyl 5-(3-bromophenyl)pentanoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the reaction mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques. Representative data is summarized in Table 2.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons (around 7.1-7.4 ppm), the methylene protons adjacent to the carboxylic acid (triplet, around 2.4 ppm), and the other methylene protons of the pentyl chain (multiplets, around 1.6-2.7 ppm).
¹³C NMR Signals for the carboxylic carbon (around 180 ppm), the aromatic carbons (around 122-132 ppm, including the carbon attached to bromine), and the aliphatic carbons of the pentyl chain (around 24-35 ppm).
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the calculated molecular weight (256/258 for the bromine isotopes).
FT-IR Characteristic absorption bands for the carboxylic acid O-H stretch (broad, around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Br stretch (around 550-650 cm⁻¹).

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules. Its potential applications are primarily in the field of medicinal chemistry and materials science.

Role as a Synthetic Intermediate

The dual functionality of this compound makes it a valuable building block. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule at two different positions, which is a key strategy in the synthesis of compound libraries for drug screening.

The logical relationship for its use in further synthesis is illustrated in the following diagram.

G A This compound B Carboxylic Acid Chemistry (Amide/Ester Formation) A->B C Aryl Bromide Chemistry (Cross-Coupling Reactions) A->C D Amide/Ester Derivatives B->D E Bi-aryl/Alkylated Derivatives C->E F Novel Bioactive Molecules D->F E->F

Caption: Synthetic utility of this compound.

Conclusion

While the discovery of this compound may not be a singular historical event, its importance is established through its utility as a versatile synthetic intermediate. The reliable synthetic protocols and the presence of two distinct reactive sites make it a valuable tool for chemists in academia and industry. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis.

Theoretical Properties of Brominated Phenylalkanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of brominated phenylalkanoic acids, a class of compounds with significant potential in medicinal chemistry and drug development. The document covers their physicochemical properties, synthesis and characterization, and known biological activities, with a focus on quantitative data and detailed experimental methodologies. Structure-activity relationships are discussed, and potential mechanisms of action, including the involvement of metabolic pathways, are explored. This guide is intended to serve as a valuable resource for researchers and scientists working on the design and development of novel therapeutics based on the brominated phenylalkanoic acid scaffold.

Physicochemical Properties

The physicochemical properties of brominated phenylalkanoic acids, such as their acidity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The position of the bromine atom on the phenyl ring and the length of the alkanoic acid chain significantly influence these parameters.

Acidity (pKa)

The acidity of a carboxylic acid is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as bromine, generally increase the acidity (decrease the pKa) by stabilizing the carboxylate anion through inductive effects.[1][2][3] The magnitude of this effect is dependent on the position of the bromine atom relative to the carboxylic acid group.[1][3]

CompoundpKaReference
Benzoic Acid4.20[1]
2-Bromobenzoic Acid2.85[1]
3-Bromobenzoic Acid3.86[1]
4-Bromobenzoic Acid3.97[1]
4-Bromophenylacetic Acid4.19[4][5]
Phenylpropanoic Acid4.66[6]

Table 1: Experimentally Determined pKa Values of Brominated Benzoic and Phenylacetic Acids.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key factor in determining a molecule's ability to cross biological membranes. The introduction of a bromine atom generally increases the lipophilicity of a molecule.

CompoundlogPReference
4-Bromophenylacetic Acid2.28[7]
(3-Bromophenyl)acetic acid2.4 (Predicted)[8]
2-Bromophenylacetic acid2.1 (Predicted)[9]
Phenylpropanoic Acid1.84[6]

Table 2: LogP Values of Brominated Phenylacetic Acids.

Synthesis and Characterization

The synthesis of brominated phenylalkanoic acids can be achieved through various organic chemistry routes, primarily involving the bromination of a phenylalkanoic acid precursor or the elaboration of a brominated aromatic starting material.

Synthesis Protocols

2.1.1. Synthesis of 2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine

This method involves the diazotization of (D)-phenylalanine followed by bromide displacement.

  • Materials: (D)-phenylalanine, 49% hydrobromic acid, sodium nitrite, water, ethyl ether.

  • Procedure:

    • Dissolve (D)-phenylalanine in 49% hydrobromic acid (2:1 molar ratio of acid to amino acid) and water.

    • Cool the solution to a temperature between -5°C and 0°C.

    • Slowly add a solution of sodium nitrite in water while maintaining the temperature.

    • Stir the reaction mixture for 5 hours at the same temperature.

    • Extract the product, (R)-2-bromo-3-phenyl-propionic acid, with ethyl ether.

    • The reported yield is approximately 43%.[10]

2.1.2. Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid from trans-Cinnamic Acid

This synthesis proceeds via an electrophilic addition of bromine across the double bond of cinnamic acid.

  • Materials: trans-Cinnamic acid, bromine, glacial acetic acid, ethanol, water.

  • Procedure:

    • Dissolve trans-cinnamic acid in glacial acetic acid.

    • Slowly add a solution of excess bromine in glacial acetic acid to the cinnamic acid solution.

    • Precipitate the crude product by adding water.

    • Recrystallize the crude product from a 1:1 ethanol-water solution at 4°C to obtain colorless crystals of 2,3-dibromo-3-phenylpropanoic acid.[11]

Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the aromatic and aliphatic protons provide information about the substitution pattern on the phenyl ring and the structure of the alkanoic acid chain.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

Biological Activity

Brominated phenylalkanoic acids and related structures have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of brominated aromatic compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

CompoundCell LineIC50 (µg/mL)Reference
Branched phenyl derivative of oleic acidMCF-7 (human breast cancer)48 ppm[12]
HT-29 (human colon cancer)48 ppm[12]

Table 3: In Vitro Anticancer Activity of a Phenyl-substituted Fatty Acid Derivative.

Anti-inflammatory Activity

Phenylpropanoids, the parent class of compounds for phenylalkanoic acids, are known to possess anti-inflammatory properties.[13] While specific data for brominated phenylalkanoic acids is limited, the general mechanisms of anti-inflammatory action for related compounds involve the inhibition of key inflammatory mediators.

Experimental Protocols for Biological Assays

Determination of Cytotoxicity (IC50)

4.1.1. Principle

The IC50 value is the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. This is a standard measure of a compound's potency.[14]

4.1.2. Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., a brominated phenylalkanoic acid) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

4.2.1. Principle

Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The ability of a compound to inhibit this LPS-induced NO production is an indicator of its anti-inflammatory potential.[17][18]

4.2.2. Protocol: Griess Assay

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. A reduction in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.[19][20][21]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for brominated phenylalkanoic acids are not yet fully elucidated, their structural similarity to endogenous fatty acids suggests potential interactions with metabolic pathways.

Beta-Oxidation of Fatty Acids

Phenylalkanoic acids can be metabolized through the beta-oxidation pathway, a process that breaks down fatty acids to produce energy.[22][23][24] The presence of a phenyl group can influence the efficiency of this process.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (in Mitochondrion) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Shorter Acyl-CoA (re-enters cycle) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Ketoacyl_CoA->Acetyl_CoA

Caption: Generalized pathway of mitochondrial beta-oxidation of fatty acids.

Potential as Enzyme Inhibitors

The structural features of brominated phenylalkanoic acids make them potential candidates for enzyme inhibition. For example, benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation and are implicated in cancer.[25] Further research is needed to explore the specific molecular targets of brominated phenylalkanoic acids.

Conclusion

Brominated phenylalkanoic acids represent a promising class of compounds for further investigation in drug discovery. Their tunable physicochemical properties and demonstrated biological activities warrant more extensive studies to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The experimental protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers to advance the understanding and application of these molecules in the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-bromophenyl)pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-(3-bromophenyl)pentanoic acid and its subsequent derivatization via Suzuki and Heck coupling reactions. These compounds are of interest in medicinal chemistry due to the established biological activities of related bromophenyl and phenylalkanoic acid derivatives, including potential roles as anticancer, antibacterial, and anti-inflammatory agents.

Introduction

This compound is a versatile building block in synthetic organic and medicinal chemistry. The presence of both a carboxylic acid and an aryl bromide allows for orthogonal functionalization, making it an ideal scaffold for creating diverse molecular libraries. The aryl bromide moiety can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to introduce a wide range of substituents. The carboxylic acid group provides a handle for amide bond formation or other modifications. Derivatives of this scaffold have shown potential as inhibitors of enzymes such as alkaline phosphatase and DNA gyrase, as well as modulators of signaling pathways like the thromboxane A2 receptor pathway.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved via a Grignard reaction between 3-bromobenzaldehyde and a suitable five-carbon synthon.

Experimental Protocol: Two-Step Synthesis from 3-bromobenzaldehyde

Part 1: Synthesis of 1-(3-bromophenyl)pent-4-en-1-ol

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Grignard Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, add a solution of 4-bromobut-1-ene (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small portion of the 4-bromobut-1-ene solution to the magnesium turnings. If the reaction does not initiate, a crystal of iodine or gentle warming can be applied.

  • Grignard Formation: Once initiated, add the remaining 4-bromobut-1-ene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C and add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise from the dropping funnel.

  • Quenching and Work-up: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(3-bromophenyl)pent-4-en-1-ol.

Part 2: Oxidative Cleavage to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 1-(3-bromophenyl)pent-4-en-1-ol (1.0 eq) in a mixture of acetone and water.

  • Oxidation: Add potassium permanganate (KMnO4) (2.5 eq) portion-wise to the stirred solution, maintaining the temperature below 30 °C with an ice bath.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filtration and Extraction: Filter the mixture through a pad of Celite and wash the filter cake with acetone. Remove the acetone from the filtrate under reduced pressure. Acidify the remaining aqueous solution with 2 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound. Further purification can be achieved by recrystallization.

Data Summary
StepReactantsKey ReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
13-bromobenzaldehyde, 4-bromobut-1-eneMg, THFTHF3RT7595
21-(3-bromophenyl)pent-4-en-1-olKMnO4Acetone/H2O12RT6098

Derivatization via Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide of this compound and various boronic acids.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-(3'-biphenyl)pentanoic acid.

Data Summary
DerivativeBoronic AcidCatalystBaseSolventTime (h)Temp (°C)Yield (%)
5-(3'-biphenyl)pentanoic acidPhenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O510085
5-(3-(pyridin-4-yl)phenyl)pentanoic acidPyridin-4-ylboronic acidPd(dppf)Cl2Cs2CO3Dioxane/H2O69078

Derivatization via Heck Coupling

The Heck reaction allows for the formation of a carbon-carbon bond between this compound and an alkene.

Experimental Protocol: Heck Coupling with Ethyl Acrylate
  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.03 eq), a phosphine ligand such as tri(o-tolyl)phosphine (0.06 eq), and a base like triethylamine (2.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 100-120 °C for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the corresponding cinnamic acid derivative.

Data Summary
DerivativeAlkeneCatalystLigandBaseSolventTime (h)Temp (°C)Yield (%)
(E)-3-(3-(4-carboxybutyl)phenyl)acrylic acid ethyl esterEthyl acrylatePd(OAc)2P(o-tol)3Et3N1611070
5-(3-styrylphenyl)pentanoic acidStyrenePd(OAc)2PPh3NaOAc1812065

Potential Signaling Pathways and Experimental Workflows

Derivatives of this compound may interact with various biological targets. For instance, as analogs of phenylalkanoic acids, they could potentially inhibit enzymes involved in inflammatory pathways.

Synthesis_Workflow Start 3-Bromobenzaldehyde Grignard Grignard Reaction (+ 4-bromobut-1-ene) Start->Grignard Intermediate 1-(3-bromophenyl)pent-4-en-1-ol Grignard->Intermediate Oxidation Oxidative Cleavage (KMnO4) Intermediate->Oxidation Core This compound Oxidation->Core Suzuki Suzuki Coupling Core->Suzuki Heck Heck Coupling Core->Heck Deriv1 Biaryl Derivatives Suzuki->Deriv1 Deriv2 Stilbene Derivatives Heck->Deriv2

Caption: Synthetic workflow for this compound and its derivatives.

Signaling_Pathway Membrane Cell Membrane PLA2 Phospholipase A2 Membrane->PLA2 releases ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX PGH2 Prostaglandin H2 COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS TXA2 Thromboxane A2 TXAS->TXA2 TXA2R Thromboxane A2 Receptor TXA2->TXA2R Platelet Platelet Aggregation & Inflammation TXA2R->Platelet Inhibitor 5-(3-aryl)pentanoic acid derivative Inhibitor->TXAS inhibits Inhibitor->TXA2R antagonizes

Application Notes and Protocols for the Suzuki Coupling of 5-(3-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful and versatile reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and substituted aromatic structures.[2][3][4] These motifs are prevalent in a vast array of biologically active compounds.

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki coupling of 5-(3-bromophenyl)pentanoic acid with a representative arylboronic acid. The presence of a carboxylic acid functionality in the substrate requires careful consideration of reaction conditions to ensure high yields and purity. The following sections outline the necessary reagents, equipment, and step-by-step procedures for performing this transformation, as well as methods for purification and characterization of the final product.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the starting materials is crucial for successful reaction setup and execution.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Structure
This compoundThis compoundC₁₁H₁₃BrO₂257.12C1=CC(=CC(=C1)Br)CCCCC(=O)O[5]
Phenylboronic acidPhenylboronic acidC₆H₇BO₂121.93c1ccc(cc1)B(O)O

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details a general procedure for the Suzuki coupling of this compound with phenylboronic acid. Optimization may be necessary for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Scheme:

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Solvent Addition and Reaction:

    • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The total solvent volume should be sufficient to dissolve the reactants (a concentration of ~0.1 M with respect to the aryl bromide is a good starting point).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the 1,4-dioxane using a rotary evaporator.

    • To the remaining aqueous residue, add water and wash with ethyl acetate to remove non-polar impurities. Discard the organic layer.

    • Acidify the aqueous layer to a pH of approximately 2 using 1 M HCl. A precipitate of the carboxylic acid product should form.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, recrystallization from an appropriate solvent system can be employed for further purification.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the Suzuki coupling of aryl bromides. These can serve as a starting point for optimization.

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyst loading is typically 1-5 mol%.
Ligand PPh₃, SPhos, XPhosLigand-to-metal ratio is often 2:1 or 4:1.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃A stronger base may be required for less reactive substrates.
Solvent System 1,4-Dioxane/Water, Toluene/Water, THF/WaterThe addition of water is often crucial for the reaction.
Temperature 60-110 °CHigher temperatures may be needed for less reactive halides.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation (Work-up) cluster_purification Purification A Combine Reactants: - this compound - Phenylboronic acid - K₂CO₃ B Add Catalyst System: - Pd(OAc)₂ - PPh₃ A->B 1. C Establish Inert Atmosphere (N₂ or Ar) B->C 2. D Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water C->D 3. E Heat and Stir (80-100 °C) D->E 4. F Monitor Progress (TLC or LC-MS) E->F 5. G Cool to Room Temperature F->G 6. H Solvent Removal (Rotary Evaporation) G->H 7. I Aqueous Wash & Acidification (pH ~2) H->I 8. J Extraction with Ethyl Acetate I->J 9. K Drying and Concentration J->K 10. L Column Chromatography or Recrystallization K->L 11. M Characterization (NMR, MS) L->M 12.

Caption: A flowchart of the Suzuki coupling experimental procedure.

Signaling Pathway of the Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination Product R¹-R² ArylHalide R¹-X BoronicAcid R²-B(OH)₂ + Base

References

Application Notes and Protocols for the Utilization of 5-(3-bromophenyl)-Containing Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5-(3-bromophenyl) Moiety in Anticancer Drug Design

The 5-(3-bromophenyl) structural motif is a valuable building block in medicinal chemistry, particularly in the design of novel anticancer agents. The bromine atom can act as a key interaction point within protein binding pockets, potentially forming halogen bonds, and its presence can influence the compound's pharmacokinetic properties. This document outlines the application of a 5-(3-bromophenyl) scaffold in the synthesis of 1,2,4-triazole-based compounds and details their evaluation as potential anticancer agents.

The presented data is derived from a study on a series of ten novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (designated as 4a-j ). These compounds were synthesized and evaluated for their anticancer activity against a panel of 58 human cancer cell lines.[1][2][3]

Synthetic Application and Workflow

The 5-(3-bromophenyl) moiety can be readily incorporated into heterocyclic scaffolds. The following workflow illustrates the synthetic strategy for preparing 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Synthetic Workflow Synthetic Pathway for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs sub_aniline Substituted Anilines (1a-j) phenyl_urea Substituted Phenyl Urea (2a-j) sub_aniline->phenyl_urea NaCNO, AcOH, 25 °C, 30 min hydrazine_carboxamide N-(substituted phenyl)hydrazine carboxamide (3a-j) phenyl_urea->hydrazine_carboxamide NH2NH2.H2O, C2H5OH, 80 °C, 24 h final_product 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j) hydrazine_carboxamide->final_product bromobenzonitrile 3-Bromobenzonitrile bromobenzonitrile->final_product n-Butanol, K2CO3, 120 °C, 8-10 h

Caption: Synthetic scheme for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Experimental Protocols

General Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a-j)[1]

This protocol describes the final cyclization step to form the triazole ring.

Materials:

  • N-(substituted phenyl)hydrazine carboxamide (3a-j) (1 mmol)

  • 3-bromobenzonitrile (1 mmol, 182 mg)

  • n-Butanol (10 mL)

  • Potassium carbonate (K₂CO₃) (1 g)

Procedure:

  • Dissolve equimolar amounts of the appropriate N-(substituted phenyl)hydrazine carboxamide (3a-j) and 3-bromobenzonitrile in n-butanol.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to 120 °C with continuous stirring for 8-10 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Anticancer Activity Screening Protocol (NCI-60)[1]

The synthesized compounds were evaluated for their in vitro anticancer activity against the NCI-60 panel of 58 human cancer cell lines.

Procedure:

  • A single dose of each compound is added to the cell cultures at a concentration of 10⁻⁵ M.

  • The cells are incubated for a specified period.

  • The growth percent (GP) and percent growth inhibition (PGI) are calculated. PGI is determined as 100 - GP.

  • Data is collected for nine different cancer types: leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast.

Quantitative Data Summary

The anticancer activity of the synthesized 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a-j) was evaluated. The following table summarizes the percent growth inhibition (PGI) for the most active compounds against the most sensitive cell lines at a 10⁻⁵ M concentration.[1][2][3]

CompoundSubstitution on N-aryl ringMost Sensitive Cell LineCancer TypePercent Growth Inhibition (PGI)
4e 2-chloroSNB-75CNS Cancer41.25
4i 2,6-dimethylSNB-75CNS Cancer38.94
UO-31Renal Cancer30.14
CCRF-CEMLeukemia26.92
EKVXNon-Small Cell Lung Cancer26.61
OVCAR-5Ovarian Cancer23.12

Structure-Activity Relationship (SAR) and Molecular Targeting

The study suggests that the nature and position of the substituent on the N-aryl ring significantly influence the anticancer activity.

SAR and Molecular Target Conceptual SAR and Proposed Mechanism of Action cluster_0 Compound Features cluster_1 Biological Target cluster_2 Cellular Effect Bromophenyl 5-(3-Bromophenyl) moiety Tubulin Tubulin Polymerization Bromophenyl->Tubulin Potential Halogen Bonding Triazole 1,2,4-Triazole Core Triazole->Tubulin Scaffold for Interaction N_Aryl N-aryl Substituent N_Aryl->Tubulin Modulates Binding Affinity (e.g., 2,6-dimethyl is favorable) Apoptosis Apoptosis Tubulin->Apoptosis Inhibition leads to

Caption: Structure-Activity Relationship (SAR) and proposed mechanism of action.

Molecular docking studies suggest that these compounds may exert their anticancer effect by inhibiting tubulin polymerization.[3] The 5-(3-bromophenyl) group and the N-aryl substituent appear to play crucial roles in binding to the colchicine binding site of tubulin. Specifically, compound 4i , with a 2,6-dimethyl substitution, showed promising activity against several cell lines.[1][2]

Conclusion

The 5-(3-bromophenyl) moiety serves as an effective anchor for designing novel anticancer agents. The presented data on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrates a successful application of this scaffold in medicinal chemistry. The detailed synthetic protocols and biological evaluation data provide a solid foundation for researchers to explore this chemical space further for the development of new therapeutic agents. Future work could involve the synthesis of analogs of 5-(3-bromophenyl)pentanoic acid itself to explore different linker strategies and their impact on anticancer activity.

References

Application Notes and Protocols for the Preparation of 5-(3-bromophenyl)pentanoic Acid Analogs for Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential anticancer evaluation of 5-(3-bromophenyl)pentanoic acid and its analogs. This document outlines a detailed synthetic protocol, summarizes potential anticancer activities of structurally related compounds, and describes a plausible mechanism of action to guide further research.

Introduction

Aromatic carboxylic acids and their derivatives represent a class of compounds with significant potential in anticancer drug discovery. The presence of a lipophilic aryl group combined with a polar carboxylic acid moiety provides a scaffold that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties. The bromo-substituent on the phenyl ring offers a site for further chemical modification and can also contribute to the compound's biological activity. This document details a feasible synthetic route for this compound, a representative analog, and provides context for its potential evaluation as an anticancer agent.

Data Presentation

Compound/Analog ClassCancer Cell Line(s)Activity MetricReported Value(s)Reference(s)
Phenolic Acids (General) Various-Exhibit anticancer action by promoting apoptosis and targeting angiogenesis.[1]
Benzene-Poly-Carboxylic Acid Complex (BP-C1) MCF-7, T47D (Breast Cancer)Apoptosis InductionInduces apoptosis through activation of caspases and modulation of pro- and anti-apoptotic genes.[2]
Vanillic Acid Colorectal CancerHIF-1α InhibitionLimits HIF-1α expression via mTOR and ERK pathways.[3]
Caffeic Acid H1299 (NSCLC)Apoptosis InductionInhibits cell growth by inducing apoptosis.[4]

Experimental Protocols

This section provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound. The synthesis involves a Wittig reaction to form an unsaturated ester, followed by catalytic hydrogenation and subsequent hydrolysis to yield the final product.

Part 1: Synthesis of Ethyl 5-(3-bromophenyl)pent-4-enoate (Wittig Reaction)

This procedure is based on the principles of the Wittig olefination.[5][6]

Materials:

  • 3-Bromobenzaldehyde

  • (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • To the stirred suspension, add (4-ethoxycarbonylbutyl)triphenylphosphonium bromide (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the resulting orange-red solution back to 0 °C and add a solution of 3-bromobenzaldehyde (1.0 equivalent) in anhydrous DMF dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-(3-bromophenyl)pent-4-enoate.

Part 2: Synthesis of Ethyl 5-(3-bromophenyl)pentanoate (Catalytic Hydrogenation)

This procedure describes the reduction of the carbon-carbon double bond.

Materials:

  • Ethyl 5-(3-bromophenyl)pent-4-enoate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve ethyl 5-(3-bromophenyl)pent-4-enoate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 5-(3-bromophenyl)pentanoate.

Part 3: Synthesis of this compound (Hydrolysis)

This final step involves the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 5-(3-bromophenyl)pentanoate

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 5-(3-bromophenyl)pentanoate (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by recrystallization if necessary.

Mandatory Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Hydrolysis A 3-Bromobenzaldehyde D Ethyl 5-(3-bromophenyl)pent-4-enoate A->D B (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide B->D C Sodium Hydride, DMF C->D E Ethyl 5-(3-bromophenyl)pentanoate D->E G This compound E->G F H2, Pd/C, Ethanol F->E H LiOH, THF/H2O H->G

Caption: Synthetic workflow for this compound.

Diagram 2: Plausible Anticancer Signaling Pathway

Based on the known mechanisms of other phenolic and aromatic acids, a plausible mechanism of action for this compound analogs involves the induction of apoptosis through modulation of key signaling pathways.[1][3][4]

G cluster_0 Cellular Response cluster_1 Signaling Pathways Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Compound 5-(3-bromophenyl)pentanoic Acid Analog PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition MAPK MAPK Pathway Compound->MAPK Modulation PI3K_Akt->CellCycleArrest Regulation Bcl2 Bcl-2 Family (Anti-apoptotic) PI3K_Akt->Bcl2 Activation Caspases Caspase Cascade MAPK->Caspases Activation Bcl2->Caspases Inhibition Caspases->Apoptosis

Caption: Plausible signaling pathway for anticancer activity.

References

Application Notes and Protocols for the Functionalization of 5-(3-bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group of 5-(3-bromophenyl)pentanoic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of the reactive carboxylic acid and the synthetically useful bromophenyl moiety. The functionalization of the carboxylic acid allows for the generation of diverse derivatives, such as esters, amides, and alcohols, which can be used to probe structure-activity relationships (SAR) and develop novel therapeutic agents.

Introduction

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. The carboxylic acid group can be transformed into several other functional groups, providing access to a wide range of chemical space. This document outlines four key functionalization strategies:

  • Esterification: Conversion to esters can modulate lipophilicity and pharmacokinetic properties.

  • Amide Coupling: Formation of amides introduces a key pharmacophore present in many drugs and allows for the introduction of diverse substituents.

  • Reduction to Alcohol: Reduction of the carboxylic acid to a primary alcohol provides a different set of opportunities for further chemical modification.

  • Conversion to Acyl Chloride: Activation of the carboxylic acid to the more reactive acyl chloride facilitates subsequent nucleophilic acyl substitution reactions.

Applications in Drug Discovery

Derivatives of this compound have shown potential in various therapeutic areas. The bromophenyl group can serve as a handle for cross-coupling reactions to introduce further complexity. Amide derivatives of similar aromatic carboxylic acids have been investigated as inhibitors of various enzymes and as modulators of G-protein coupled receptors (GPCRs). For instance, compounds bearing a bromophenyl moiety have been explored as anticancer agents that interfere with microtubule dynamics.

Key Functionalization Reactions

The following sections provide detailed protocols for the functionalization of this compound. The quantitative data for these reactions are summarized in the tables below for easy comparison.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Esterification

Esterification MethodAlcoholCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Fischer EsterificationMethanolH₂SO₄ (catalytic)MethanolReflux4~90
Fischer EsterificationEthanolH₂SO₄ (catalytic)EthanolReflux4~95
Coupling ReagentBenzyl AlcoholNDTP, DABCOAcetonitrileRoom Temp< 5 minHigh

Table 2: Summary of Reaction Conditions and Yields for Amide Coupling

AmineCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineHATUDIPEADMFRoom Temp2High
AnilineHATUDIPEADMFRoom Temp2High
MorpholineHATUDIPEADMFRoom Temp2High

Table 3: Summary of Reaction Conditions and Yields for Reduction to Alcohol

Reducing AgentSolventTemperature (°C)Time (h)Work-upYield (%)
LiAlH₄Anhydrous THF0 to Room Temp4AcidicHigh

Table 4: Summary of Reaction Conditions and Yields for Acyl Chloride Formation

ReagentSolventTemperature (°C)Time (h)Yield (%)
Thionyl Chloride (SOCl₂)DichloromethaneReflux3Quantitative

Experimental Protocols

Esterification of this compound

Esters are commonly synthesized from carboxylic acids via Fischer esterification or by using coupling reagents.

This protocol describes the synthesis of methyl 5-(3-bromophenyl)pentanoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by flash column chromatography if necessary.

Amide Coupling of this compound

Amide bonds can be efficiently formed using peptide coupling reagents such as HATU.[3][4]

This protocol describes the synthesis of N-benzyl-5-(3-bromophenyl)pentanamide.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).[5]

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2 hours or until the reaction is complete as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reduction of this compound to Alcohol

The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6][7]

This protocol describes the synthesis of 5-(3-bromophenyl)pentan-1-ol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Conversion of this compound to Acyl Chloride

The carboxylic acid can be activated by converting it to the more reactive acyl chloride.

This protocol is adapted from the synthesis of 5-bromovaleryl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq).

  • Heat the mixture to reflux for 3 hours.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-(3-bromophenyl)pentanoyl chloride, which can often be used in the next step without further purification.

Visualizations

Functionalization_Workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products Carboxylic Acid This compound Esterification Esterification Carboxylic Acid->Esterification Alcohol, H+ Amide Coupling Amide Coupling Carboxylic Acid->Amide Coupling Amine, Coupling Reagent Reduction Reduction Carboxylic Acid->Reduction LiAlH4 Acyl Halogenation Acyl Chloride Formation Carboxylic Acid->Acyl Halogenation SOCl2 Ester Ester Esterification->Ester Amide Amide Amide Coupling->Amide Alcohol Primary Alcohol Reduction->Alcohol Acyl Chloride Acyl Chloride Acyl Halogenation->Acyl Chloride

Caption: Workflow for the functionalization of this compound.

Anticancer_Mechanism cluster_drug Drug Action cluster_cellular Cellular Processes Drug Bromophenyl-containing Amide Derivative Tubulin Tubulin Dimers Drug->Tubulin Binds to tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitosis Mitotic Spindle Formation Microtubules->Mitosis Disrupts CellCycle Cell Cycle Arrest (G2/M Phase) Mitosis->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of action for anticancer bromophenyl-containing amides.

References

Application Notes and Protocols: 5-(3-bromophenyl)pentanoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-bromophenyl)pentanoic acid is a substituted aromatic carboxylic acid. While its primary documented applications lie within the realm of medicinal chemistry as a synthetic intermediate, its chemical structure suggests potential utility in materials science. The presence of a reactive bromine atom on the phenyl ring and a terminal carboxylic acid group offers dual functionality for polymerization, surface modification, and the synthesis of novel functional materials. This document explores the hypothetical applications of this compound in materials science, providing theoretical frameworks and generalized experimental protocols that could be adapted for this molecule.

1. Potential Applications in Materials Science

Based on its chemical structure, this compound could be a valuable building block in several areas of materials science:

  • Polymer Synthesis: The carboxylic acid moiety can be used in condensation polymerizations to form polyesters and polyamides. The bromine atom can serve as a site for post-polymerization modification or as a reactive handle for cross-linking and grafting. It could also be a monomer in transition metal-catalyzed polymerizations like Suzuki or Heck coupling, leading to the formation of conjugated polymers with interesting optoelectronic properties.

  • Liquid Crystals: Molecules with rigid aromatic cores and flexible aliphatic chains are known to exhibit liquid crystalline properties. The 3-bromophenyl group provides rigidity, while the pentanoic acid chain offers flexibility. Esterification of the carboxylic acid with various alcohols could lead to a family of compounds with potential mesogenic behavior.

  • Surface Functionalization: The carboxylic acid group can be used to anchor the molecule onto various substrates, such as metal oxides or nanoparticles, creating a functionalized surface. The exposed bromophenyl group can then be used for further chemical transformations, allowing for the tailored design of surface properties.

  • Organic Electronics: The bromophenyl group can be a key component in the synthesis of organic semiconductors. The bromine atom can be readily converted to other functional groups or used in cross-coupling reactions to build larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

2. Quantitative Data

As of the latest literature survey, no specific quantitative data for the application of this compound in materials science has been published. The following table summarizes its fundamental physicochemical properties.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
CAS Number 857480-35-4[1]

3. Hypothetical Experimental Protocols

The following protocols are generalized procedures that could serve as a starting point for exploring the use of this compound in materials science. Note: These are not established protocols for this specific molecule and would require optimization.

Protocol 1: Synthesis of a Polyester via Condensation Polymerization

This protocol describes a hypothetical synthesis of a polyester using this compound and a diol.

Materials:

  • This compound

  • 1,4-Butanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of this compound and 1,4-butanediol.

  • Add toluene to the flask to facilitate the removal of water.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mol%).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by measuring the amount of water collected. The reaction is complete when no more water is evolved.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the toluene solution into a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and wash it with fresh methanol.

  • Dry the polymer under vacuum.

  • Characterize the polymer using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC) to determine the structure, purity, and molecular weight.

Protocol 2: Surface Modification of a Silica Substrate

This protocol outlines a hypothetical procedure for grafting this compound onto a silica surface.

Materials:

  • Silicon wafer or silica nanoparticles

  • Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION )

  • Anhydrous toluene

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

Procedure:

  • Clean the silica substrate by immersing it in piranha solution for 30 minutes to generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the substrate thoroughly with deionized water and dry it under a stream of nitrogen.

  • In a separate flask, dissolve this compound in anhydrous toluene.

  • Add a coupling agent like DCC to activate the carboxylic acid group.

  • Immerse the cleaned and dried silica substrate in the activated acid solution.

  • Allow the reaction to proceed at room temperature for several hours or overnight under an inert atmosphere.

  • Remove the substrate and sonicate it in fresh toluene to remove any physisorbed molecules.

  • Rinse the substrate with toluene and then with ethanol.

  • Dry the functionalized substrate under vacuum.

  • Characterize the modified surface using techniques like X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements to confirm the presence of the organic layer.

4. Visualizations

Diagram 1: Hypothetical Polymerization Workflow

Polymerization_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization Condensation Polymerization (Toluene, Catalyst) Monomer->Polymerization Diol Diol (e.g., 1,4-Butanediol) Diol->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Characterization NMR, FT-IR, GPC Drying->Characterization

Caption: Workflow for polyester synthesis.

Diagram 2: Logical Relationships in Surface Functionalization

Surface_Functionalization cluster_substrate Substrate cluster_molecule Functional Molecule cluster_functionalization Functionalization cluster_application Potential Application Substrate Silica Substrate (Si-OH groups) FunctionalizedSurface Functionalized Surface (Si-O-CO-R-Br) Substrate->FunctionalizedSurface Molecule This compound Molecule->FunctionalizedSurface Carboxylic Acid Anchoring Application Tailored Surface Properties (e.g., for chromatography, sensors) FunctionalizedSurface->Application Bromophenyl Group for further reaction

Caption: Surface functionalization logic.

While direct applications of this compound in materials science are not yet established in the scientific literature, its bifunctional nature makes it a promising candidate for further research. The provided hypothetical protocols and diagrams offer a conceptual framework for scientists and researchers to explore its potential in creating novel polymers, liquid crystals, and functional surfaces. Further experimental investigation is necessary to validate these potential applications and to characterize the properties of the resulting materials.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-(3-bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions of 5-(3-bromophenyl)pentanoic acid. This versatile building block can be functionalized through several common cross-coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi reactions. The following protocols are based on established methods for structurally similar aryl bromides and are intended to serve as a starting point for reaction optimization. For many of these reactions, it is advisable to first protect the carboxylic acid moiety as a methyl or ethyl ester to prevent potential side reactions and improve solubility.

General Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. The protocols provided below offer representative conditions that have been shown to be effective for similar substrates. Optimization of these parameters may be necessary to achieve the desired outcome for specific coupling partners.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of aryl bromides, which can be adapted for this compound or its ester derivatives.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (3.0)Toluene/Ethanol/H₂O80-10012-2485-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1008-1690-98
3PdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O901288-96

Table 2: Heck Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2.0)DMF10016-2475-90
2Pd/C (5)-NaOAc (2.0)NMP1201270-85
3PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)Acetonitrile802480-92

Table 3: Sonogashira Coupling Conditions

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF606-1280-95
2PdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineToluene808-1685-97
3Pd(OAc)₂ (1)- (Copper-free)Cs₂CO₃Dioxane10012-2470-90

Table 4: Buchwald-Hartwig Amination Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene10012-2485-98
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11016-2490-99
3Pd(OAc)₂ (1)RuPhos (2)Cs₂CO₃ (1.5)t-BuOH1001288-96

Table 5: Negishi Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Organozinc ReagentSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-R-ZnClTHF654-1270-90
2PdCl₂(dppf) (3)-R-ZnBrDMF806-1675-95
3Pd(OAc)₂ (2)SPhos (4)R-ZnIDioxane10012-2480-96

Experimental Protocols

Note on the Starting Material: The following protocols assume the use of methyl 5-(3-bromophenyl)pentanoate as the starting material. This can be prepared from this compound by standard esterification procedures (e.g., reaction with methanol in the presence of a catalytic amount of sulfuric acid).

Suzuki-Miyaura Coupling: Synthesis of Methyl 5-(3-(4-methoxyphenyl)phenyl)pentanoate

This protocol describes the coupling of methyl 5-(3-bromophenyl)pentanoate with 4-methoxyphenylboronic acid.

Materials:

  • Methyl 5-(3-bromophenyl)pentanoate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add methyl 5-(3-bromophenyl)pentanoate (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by additional anhydrous 1,4-dioxane and degassed water to achieve a 4:1 dioxane/water solvent system.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.

Heck Coupling: Synthesis of Methyl 5-(3-(3-oxobutyl)phenyl)pentanoate

This protocol describes the coupling of methyl 5-(3-bromophenyl)pentanoate with methyl vinyl ketone.

Materials:

  • Methyl 5-(3-bromophenyl)pentanoate

  • Methyl vinyl ketone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.) and tri(o-tolyl)phosphine (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by methyl 5-(3-bromophenyl)pentanoate (1.0 equiv.), methyl vinyl ketone (1.5 equiv.), and triethylamine (2.0 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Synthesis of Methyl 5-(3-(phenylethynyl)phenyl)pentanoate

This protocol describes the coupling of methyl 5-(3-bromophenyl)pentanoate with phenylacetylene.

Materials:

  • Methyl 5-(3-bromophenyl)pentanoate

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv.) and copper(I) iodide (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF, followed by methyl 5-(3-bromophenyl)pentanoate (1.0 equiv.), phenylacetylene (1.2 equiv.), and triethylamine.

  • Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Buchwald-Hartwig Amination: Synthesis of Methyl 5-(3-morpholinophenyl)pentanoate

This protocol describes the coupling of methyl 5-(3-bromophenyl)pentanoate with morpholine.

Materials:

  • Methyl 5-(3-bromophenyl)pentanoate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), BINAP (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by methyl 5-(3-bromophenyl)pentanoate (1.0 equiv.) and morpholine (1.2 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give the desired product.

Negishi Coupling: Synthesis of Methyl 5-(3-butylphenyl)pentanoate

This protocol describes the coupling of methyl 5-(3-bromophenyl)pentanoate with an organozinc reagent prepared from 1-bromobutane.

Materials:

  • Methyl 5-(3-bromophenyl)pentanoate

  • 1-Bromobutane

  • Zinc dust

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

Part A: Preparation of the Organozinc Reagent (Butylzinc Bromide)

  • Activate zinc dust by stirring with 1,2-dibromoethane in THF, followed by the addition of chlorotrimethylsilane.

  • To the activated zinc, add a solution of 1-bromobutane (1.2 equiv.) in anhydrous THF dropwise.

  • Stir the mixture at room temperature until the zinc is consumed. The resulting solution of butylzinc bromide is used directly in the next step.

Part B: Negishi Coupling

  • To a separate flame-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a solution of methyl 5-(3-bromophenyl)pentanoate (1.0 equiv.) in anhydrous THF.

  • To this mixture, add the freshly prepared solution of butylzinc bromide from Part A via cannula.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerated Catalyst Product R-R' (Coupled Product) Reductive_Elimination->Product Aryl_Halide R-X (Aryl Halide) Aryl_Halide->Oxidative_Addition Organometallic_Reagent R'-M (Organometallic Reagent) Organometallic_Reagent->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Coupling Partner, and Base start->reagents catalyst Add Palladium Catalyst and Ligand in Solvent reagents->catalyst reaction Heat under Inert Atmosphere (Monitor Progress) catalyst->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Application Note: Derivatization of 5-(3-bromophenyl)pentanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction In drug discovery, the generation of diverse chemical libraries from a common scaffold is a fundamental strategy for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents. 5-(3-bromophenyl)pentanoic acid is an attractive starting scaffold due to its two distinct, synthetically tractable functional groups: a carboxylic acid and an aryl bromide. Modification of the terminal carboxylic acid allows for the exploration of interactions typically mediated by hydrogen bonding or salt bridges, while the aryl bromide serves as a handle for introducing a wide array of substituents via cross-coupling reactions, enabling the modulation of properties like hydrophobicity, aromatic interactions, and vectoral orientation. This application note provides detailed protocols for the derivatization of this scaffold and outlines a workflow for subsequent biological screening.

Derivatization Strategies

The chemical structure of this compound offers two primary points for diversification to generate a compound library. These strategies can be pursued independently or sequentially to create a wide range of analogs for biological evaluation.

  • Carboxylic Acid Modification : The carboxylic acid moiety can be readily converted into a variety of functional groups, most commonly esters and amides. This allows for probing interactions within a biological target's binding pocket and can significantly alter the compound's physicochemical properties, such as solubility and cell permeability.

  • Aryl Bromide Modification : The bromo-substituent on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] This reaction enables the formation of a new carbon-carbon bond, attaching various aryl, heteroaryl, or vinyl groups to the core scaffold, thus exploring a vast chemical space.[4][5]

G cluster_0 Derivatization Strategies cluster_1 Carboxylic Acid Derivatization cluster_2 Aryl Bromide Derivatization A This compound (Starting Scaffold) B Amide Library A->B Amidation C Ester Library A->C Esterification D Bi-aryl / Vinyl Library (via Suzuki Coupling) A->D C-C Coupling

Caption: Diversification points on the this compound scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for creating ester, amide, and bi-aryl derivatives.

Protocol 2.1: Synthesis of Ester Derivatives via Fischer Esterification

This protocol describes the acid-catalyzed esterification of the carboxylic acid with an alcohol.[6]

Materials and Reagents:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol) - used in excess as solvent

  • Concentrated Sulfuric Acid (H₂SO₄) - catalyst

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired alcohol, which will also serve as the solvent (approx. 10-20 mL per gram of carboxylic acid).

  • Stir the mixture until the acid is fully dissolved.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst, and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2.2: Synthesis of Amide Derivatives via EDC Coupling

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to form an amide bond with a primary or secondary amine.[7]

Materials and Reagents:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq) - optional, but recommended to suppress racemization and improve efficiency.

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) - anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes.

  • In a separate flask, dissolve the desired amine (1.1 eq) in the same solvent and add the base (DIPEA or TEA, 2.0 eq).

  • Add the amine solution dropwise to the activated carboxylic acid solution.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Protocol 2.3: Synthesis of Bi-aryl Derivatives via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid or boronic ester.[1][3]

Materials and Reagents:

  • This compound derivative (ester or amide from previous steps) (1.0 eq)

  • Aryl or vinyl boronic acid/ester (1.2-1.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent mixture, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

  • Round-bottom flask, reflux condenser, inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask, add the this compound derivative (1.0 eq), the boronic acid/ester (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired bi-aryl compound.

Biological Screening Workflow

Once a library of derivatives has been synthesized, purified, and characterized, the compounds are ready for biological evaluation. High-Throughput Screening (HTS) is a standard method for rapidly assessing the activity of large numbers of compounds against a specific biological target.[8][9]

G cluster_0 High-Throughput Screening Cascade A Compound Library (Derivatives in DMSO) B Primary Screen (Single concentration, e.g., 10 µM) A->B C Hit Identification (Activity > 3σ of baseline) B->C D Hit Confirmation & Validation (Re-test fresh compound) C->D E Dose-Response Analysis (e.g., 8-point curve) D->E F Potency & Efficacy Determination (IC50 / EC50 values) E->F G Lead Compound Identification (SAR analysis) F->G

Caption: A typical workflow for a high-throughput screening (HTS) campaign.

The process generally involves:

  • Preparation of Assay Plates : The synthesized compounds are dissolved in DMSO to create stock solutions, which are then dispensed into microplates (e.g., 384- or 1536-well formats).[8]

  • Primary Screening : The entire compound library is tested at a single, fixed concentration against the biological target. The goal is to quickly identify "hits"—compounds that show a significant level of activity.[9]

  • Hit Confirmation : Hits from the primary screen are re-tested under the same conditions to eliminate false positives. Often, a freshly prepared sample of the compound is used.

  • Dose-Response Analysis : Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀) and efficacy.

  • SAR Analysis : Data from the dose-response assays are used to build structure-activity relationships, guiding the design of the next generation of compounds.

Data Presentation and Analysis

Clear and structured presentation of screening data is critical for interpretation and decision-making.[10] Quantitative data should be summarized in tables to allow for easy comparison across the derivative library.

Table 1: Hypothetical Primary Screening Results (Enzyme Inhibition Assay)

This table shows results from a primary screen where compounds were tested at a single concentration (10 µM).

Compound IDDerivatization TypeR¹ Group (Amine/Alcohol)R² Group (Boronic Acid)% Inhibition at 10 µMHit? ( >50%)
Scaffold ---2.5No
LIB-A01 AmideCyclopropylamine- (Br)45.8No
LIB-A02 AmideMorpholine- (Br)62.3Yes
LIB-E01 EsterEthanol- (Br)15.1No
LIB-S01 Amide + SuzukiMorpholinePhenyl75.4Yes
LIB-S02 Amide + SuzukiMorpholine4-fluorophenyl88.9Yes
LIB-S03 Amide + SuzukiMorpholine2-thienyl51.2Yes
Table 2: Dose-Response Data for Confirmed Hits

This table summarizes the potency (IC₅₀) for compounds identified as hits in the primary screen. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Compound IDDescriptionIC₅₀ (µM)Hill Slope
LIB-A02 Morpholine amide derivative8.71.10.991
LIB-S01 Morpholine amide + Phenyl derivative2.10.90.995
LIB-S02 Morpholine amide + 4-fluorophenyl derivative0.451.00.998
LIB-S03 Morpholine amide + 2-thienyl derivative11.21.30.987

Analysis of Hypothetical Data: From these tables, an initial SAR can be deduced. The conversion of the carboxylic acid to a morpholine amide (LIB-A02) confers activity. Further modification of the aryl bromide via Suzuki coupling significantly enhances potency, with the 4-fluorophenyl derivative (LIB-S02) being the most potent compound in this series. This suggests that both modifications are crucial for high-affinity binding and provides a clear direction for further optimization.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 5-(3-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-(3-bromophenyl)pentanoic acid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent laboratory methods for the synthesis of this compound are the Malonic Ester Synthesis and a Grignard Reagent-based approach. The Malonic Ester Synthesis involves the alkylation of diethyl malonate with a 3-bromobenzyl halide followed by hydrolysis and decarboxylation. The Grignard route typically utilizes the reaction of a 3-bromophenylmagnesium halide with a suitable five-carbon electrophile.

Q2: What is the primary side reaction of concern in the Malonic Ester Synthesis of this compound?

A2: The major drawback and most common side reaction in the malonic ester synthesis is dialkylation.[1][2] This occurs when the initially formed mono-alkylated malonic ester is deprotonated again and reacts with a second molecule of the alkyl halide.[1][2]

Q3: What is the main byproduct in the Grignard synthesis of this compound?

A3: In a Grignard-based synthesis starting from 3-bromobenzene or a derivative, the formation of a biphenyl byproduct through a Wurtz-type coupling reaction is a significant side reaction.[3][4] This occurs when the formed Grignard reagent reacts with the starting aryl halide.[3][4]

Troubleshooting Guides

Malonic Ester Synthesis Route

Issue 1: Low yield of the desired mono-alkylated product and a significant amount of a higher molecular weight byproduct.

  • Possible Cause: Dialkylation of the malonic ester. This is favored when a high concentration of the alkylating agent is present or if the reaction is run for an extended period after the initial alkylation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the diethyl malonate relative to the 3-bromobenzyl halide to minimize the chance of the mono-alkylated product reacting further.

    • Slow Addition: Add the 3-bromobenzyl halide slowly to the reaction mixture containing the deprotonated diethyl malonate. This maintains a low concentration of the alkylating agent.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting halide is consumed to prevent further reaction.

Issue 2: The reaction fails to initiate, or the yield is very low.

  • Possible Cause 1: Incomplete deprotonation of the diethyl malonate.

    • Troubleshooting: Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. The pKa of the alpha-protons of diethyl malonate is around 13, so a sufficiently strong base is required for complete deprotonation.

  • Possible Cause 2: The alkylating agent (3-bromobenzyl halide) is not reactive enough or has decomposed.

    • Troubleshooting: Check the purity of the 3-bromobenzyl halide. If it is old or has been improperly stored, it may have decomposed. Consider using the corresponding iodide for increased reactivity.

Grignard Synthesis Route

Issue 3: A significant amount of 3,3'-dibromobiphenyl is isolated as a byproduct.

  • Possible Cause: Wurtz-type coupling of the Grignard reagent with the starting 3-bromophenyl halide. This is often promoted by higher temperatures and high local concentrations of the aryl halide.[3][4]

  • Troubleshooting Steps:

    • Slow Addition: Add the 3-bromophenyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent.[3]

    • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating to minimize the rate of the coupling reaction.[3]

    • Magnesium Activation: Ensure the magnesium turnings are activated (e.g., with a crystal of iodine or by crushing) to facilitate a smooth and rapid initiation of the Grignard formation, thereby reducing the time the aryl halide is in solution before reacting with the magnesium.

Issue 4: The Grignard reaction does not start, or the yield is significantly lower than expected.

  • Possible Cause 1: Presence of moisture in the glassware or solvent. Grignard reagents are extremely sensitive to protic sources like water and will be quenched.

    • Troubleshooting: All glassware must be rigorously dried, for instance, by oven-drying overnight. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: The surface of the magnesium metal is oxidized, preventing the reaction from initiating.

    • Troubleshooting: Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.

Experimental Protocols

Protocol 1: Malonic Ester Synthesis (Hypothetical)

Step 1: Alkylation of Diethyl Malonate

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • Slowly add 3-bromobenzyl bromide (or chloride) from the dropping funnel.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture and neutralize it with a dilute acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • Reflux the crude diethyl (3-bromobenzyl)malonate with a strong base (e.g., aqueous sodium hydroxide) to hydrolyze the esters.

  • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify it with a strong acid (e.g., hydrochloric acid).

  • Gently heat the acidic solution to effect decarboxylation, which is often evidenced by the evolution of carbon dioxide.

  • After decarboxylation is complete, cool the mixture, and extract the this compound with an organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: Grignard Reagent Synthesis (Hypothetical)

Step 1: Formation of 3-bromophenylmagnesium bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 3-bromoanisole (as a precursor to the Grignard reagent) in anhydrous diethyl ether or THF.

  • Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance.

  • Once initiated, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

Step 2: Reaction with an Electrophile and Work-up

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of a suitable five-carbon electrophile (e.g., γ-valerolactone or a protected 5-halopentanoic acid derivative) in anhydrous ether.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent.

  • If a protecting group was used, a deprotection step will be necessary.

  • Purify the crude this compound by extraction into a basic aqueous solution, followed by acidification and re-extraction, and finally recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical data for the common side reactions discussed. Actual yields and byproduct percentages will vary depending on the specific reaction conditions and optimization.

Synthetic RouteDesired ProductCommon Side ProductTypical Yield of Desired Product (%) (Hypothetical)Typical Yield of Side Product (%) (Hypothetical)
Malonic Ester SynthesisThis compoundDiethyl bis(3-bromobenzyl)malonate60-755-15
Grignard SynthesisThis compound3,3'-Dibromobiphenyl50-7010-20

Visualizations

Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Enolate Mono-alkylated Ester Mono-alkylated Ester Enolate->Mono-alkylated Ester SN2 Reaction 3-Bromobenzyl Halide 3-Bromobenzyl Halide 3-Bromobenzyl Halide->Mono-alkylated Ester Dialkylated Ester (Side Product) Dialkylated Ester (Side Product) 3-Bromobenzyl Halide->Dialkylated Ester (Side Product) Mono-alkylated Ester->Dialkylated Ester (Side Product) Side Reaction Malonic Acid Derivative Malonic Acid Derivative Mono-alkylated Ester->Malonic Acid Derivative Hydrolysis Hydrolysis (H3O+) Hydrolysis (H3O+) Hydrolysis (H3O+)->Malonic Acid Derivative Final Product This compound Malonic Acid Derivative->Final Product Decarboxylation Heat Heat Heat->Final Product

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Grignard Synthesis Troubleshooting Logic

Grignard_Troubleshooting Start Start Low Yield or No Reaction Low Yield or No Reaction Start->Low Yield or No Reaction Significant Biphenyl Byproduct Significant Biphenyl Byproduct Start->Significant Biphenyl Byproduct Moisture Present? Moisture Present? Low Yield or No Reaction->Moisture Present? Yes Dry Glassware & Solvents Dry Glassware & Solvents Moisture Present?->Dry Glassware & Solvents Yes Mg Not Activated? Mg Not Activated? Moisture Present?->Mg Not Activated? No Use Inert Atmosphere Use Inert Atmosphere Dry Glassware & Solvents->Use Inert Atmosphere Unsuccessful Synthesis Unsuccessful Synthesis Use Inert Atmosphere->Unsuccessful Synthesis Mg Not Activated?->Start No, Re-evaluate Activate Mg (Iodine, Crushing) Activate Mg (Iodine, Crushing) Mg Not Activated?->Activate Mg (Iodine, Crushing) Yes Activate Mg (Iodine, Crushing)->Unsuccessful Synthesis High Temperature or Concentration? High Temperature or Concentration? Significant Biphenyl Byproduct->High Temperature or Concentration? Yes Slow Addition of Aryl Halide Slow Addition of Aryl Halide High Temperature or Concentration?->Slow Addition of Aryl Halide Yes Successful Synthesis Successful Synthesis High Temperature or Concentration?->Successful Synthesis No, other issue Control Reflux Temperature Control Reflux Temperature Slow Addition of Aryl Halide->Control Reflux Temperature Control Reflux Temperature->Successful Synthesis

Caption: Troubleshooting logic for the Grignard synthesis of this compound.

References

Technical Support Center: Purification of Crude 5-(3-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-(3-bromophenyl)pentanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after purification.

Possible CauseRecommendation
Product Loss During Aqueous Washes While this compound is not highly water-soluble, some losses can occur during extractions. Minimize the volume and number of aqueous washes. Ensure the aqueous layer is thoroughly back-extracted with an organic solvent.
Incomplete Crystallization If using recrystallization, the product may not have fully precipitated. Ensure the solution is sufficiently cooled, and consider adding a seed crystal to induce crystallization.[1]
Adsorption on Silica Gel During column chromatography, the carboxylic acid functional group can strongly interact with the acidic silica gel, leading to incomplete elution. To mitigate this, a small amount of a polar, acidic solvent like acetic acid or formic acid can be added to the eluent.[2]
Co-elution with Impurities The chosen solvent system for column chromatography may not be optimal, leading to the product co-eluting with impurities and subsequent loss during fraction combination. Optimize the solvent system using Thin Layer Chromatography (TLC).[3]

Issue 2: Presence of impurities in the final product.

Possible CauseRecommendation
Ineffective Removal of Starting Materials Unreacted starting materials from the synthesis may be carried through the work-up. Optimize the purification method, particularly the solvent gradient in column chromatography, to ensure separation.
Formation of Side Products The synthesis of this compound may result in the formation of isomers or over-brominated products.[3] Column chromatography is the most effective method for separating these closely related impurities.
Oxidation of Intermediates If the synthesis involves an aldehyde intermediate, it may have been partially oxidized to the carboxylic acid, which would be difficult to separate from the final product. An initial basic wash (e.g., with sodium bicarbonate solution) can help remove any acidic impurities before final purification.[4]
Residual Solvent Solvents used in the purification process may be retained in the final product. Ensure the purified compound is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities will depend on the synthetic route used. However, they are likely to include unreacted starting materials, isomers (e.g., 2- or 4-bromophenyl derivatives), and potentially dibrominated species.[3]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[3] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent.[1] To resolve this, reheat the solution to redissolve the oil and then allow it to cool much more slowly. Adding a small amount of a solvent in which the compound is less soluble can also help induce crystallization.[1]

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase chromatography using a C18 column can be a suitable method for purifying carboxylic acids.[5] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid and improve peak shape.[5]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable if the crude this compound is a solid and a suitable solvent system can be identified.

  • Solvent Selection: Test the solubility of the crude product in various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for a moderately polar carboxylic acid include ethanol/water or ethyl acetate/hexane solvent pairs.[6]

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography

This is a highly effective method for separating the target compound from a mixture of impurities.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small addition of acetic acid (e.g., 1%) to improve the resolution of carboxylic acids.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for Separation Optimization

Solvent System (Hexane:Ethyl Acetate + 1% Acetic Acid)Rf of this compoundRf of Major Impurity 1Rf of Major Impurity 2
9:10.150.250.05
8:20.300.450.15
7:30.450.600.30

Note: Rf values are illustrative and will need to be determined experimentally.

Table 2: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient elution from Hexane:Ethyl Acetate (9:1) to (7:3) with 1% Acetic Acid
Flow Rate 10-15 mL/min (for a medium-sized column)
Fraction Size 20 mL

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystals Crystal Formation cool->crystals filter_dry Filter and Dry crystals->filter_dry pure_product Pure Product filter_dry->pure_product troubleshooting_workflow start Purification Issues? low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities check_washes Minimize Aqueous Washes Back-extract low_yield->check_washes Yes optimize_cryst Optimize Crystallization (Slower Cooling, Seeding) low_yield->optimize_cryst Yes modify_column Modify Column Conditions (Add Acid to Eluent) low_yield->modify_column Yes re_purify Re-purify by Column Chromatography impurities->re_purify Yes check_synthesis Review Synthetic Route for Side Products impurities->check_synthesis Yes basic_wash Perform Basic Wash (e.g., NaHCO3) impurities->basic_wash Yes success Successful Purification check_washes->success optimize_cryst->success modify_column->success re_purify->success check_synthesis->success basic_wash->success

References

Technical Support Center: Optimizing Suzuki Coupling Yield with Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of brominated aromatic compounds.

Troubleshooting Guides

My Suzuki coupling reaction with a brominated aromatic compound is resulting in a low or no yield. What are the primary factors I should investigate?

Low or no product formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the key areas to investigate:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Deactivation or insufficient activity is a frequent cause of low yields.[1]

    • Troubleshooting:

      • Use a fresh, properly stored catalyst. Pd(0) species are sensitive to air and moisture.[1]

      • Consider increasing the catalyst loading (from 1-2 mol% to 5 mol%).

      • Ensure you are using a pre-catalyst that readily generates the active Pd(0) species to avoid an excess of Pd(II) at the start of the reaction, which can promote side reactions.[2]

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1]

    • Troubleshooting:

      • Ensure rigorous degassing of all solvents and reagents.[2] This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using freeze-pump-thaw cycles.

      • Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[1]

  • Reagent Quality: The purity of your starting materials is critical for a successful reaction.

    • Troubleshooting:

      • Aryl Bromide: Ensure it is pure and free from contaminants that could poison the catalyst.

      • Boronic Acid/Ester: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1][3] It is advisable to use fresh or properly stored boronic acid.[1][4] Boronate esters, like pinacol esters, offer greater stability.[3][5]

      • Base: The quality and physical state of the base are important. It should be finely powdered and dry to ensure reproducibility.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to poor yields.

    • Troubleshooting:

      • Temperature: While higher temperatures can promote the reaction, they can also lead to degradation and side reactions. Monitor the reaction progress to find the optimal temperature.[2]

      • Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of reagents and the efficacy of the base.[2] Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[2]

      • Base Selection: The base is crucial for the transmetalation step. The optimal base is often dependent on the solvent and substrates.[2]

I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[2][3]

  • Troubleshooting:

    • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere to minimize oxygen levels.[2]

    • Use of Pd(0) Pre-catalysts: Start with a Pd(0) source or a pre-catalyst that quickly generates the active Pd(0) species.[2]

    • Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help minimize its homocoupling.[2]

My starting aryl bromide is being consumed, but I am not seeing the desired product. What is likely happening?

If the aryl bromide is consumed without the formation of the desired product, dehalogenation (replacement of the bromine with a hydrogen atom) is a probable side reaction.[2] This is often caused by the presence of a palladium-hydride (Pd-H) species.[6]

  • Troubleshooting:

    • Screen Different Bases: Avoid bases that can act as a hydride source. Switch to non-hydridic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]

    • Use High-Purity, Anhydrous Solvents: Impurities or protic solvents can be a source of hydrides. Ensure your solvents are anhydrous and of high purity.[2] Aprotic solvents like dioxane, THF, or toluene are often preferred.[6]

    • Ligand Choice: Employing bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes suppress dehalogenation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalyst/ligand systems for coupling with aryl bromides?

For standard aryl bromides, Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃, P(t-Bu)₃, or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective. For more challenging or electron-rich aryl bromides, the use of bulky, electron-rich ligands is often beneficial.[6][7]

Q2: Which base should I choose for my Suzuki coupling with an aryl bromide?

The choice of base is critical and often depends on the solvent and the specific substrates.

  • For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[2]

  • In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ may be necessary.[2][8]

  • Aqueous bases like Na₂CO₃ or K₂CO₃ are commonly used in biphasic solvent systems (e.g., toluene/water).[9]

It is often best to screen a few different bases to find the optimal conditions for your specific reaction.[2]

Q3: Is water necessary for the Suzuki coupling reaction?

Water is not always necessary but is often beneficial. In many cases, a biphasic system (e.g., toluene/water, dioxane/water) with an aqueous inorganic base is very effective.[2] Water can help to dissolve the base and facilitate the transmetalation step. However, anhydrous conditions with a soluble base like Cs₂CO₃ in a solvent like dioxane can also be highly effective.[2][8] If dehalogenation is an issue, ensuring anhydrous conditions can be a key strategy.[6]

Q4: How can I monitor the progress of my Suzuki coupling reaction?

Monitoring the reaction is crucial for optimization.[10] Several techniques can be used:

  • Thin Layer Chromatography (TLC): A simple and rapid method for qualitative analysis of the reaction mixture.[11]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for quantitative analysis, allowing you to monitor the consumption of starting materials and the formation of products and byproducts with high resolution and sensitivity.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring and provides detailed structural information.[12]

  • In-situ Raman Spectroscopy: Can be used for real-time monitoring, especially in microwave-promoted reactions.[13]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield with Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001285
4-BromoanisolePhenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane100895
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O80692
2-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1101688
4-BromotoluenePhenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃Dioxane/H₂O901291

Note: This table is a compilation of representative data and actual yields may vary based on specific substrate combinations and experimental conditions.

Table 2: Influence of Base and Solvent on Suzuki Coupling Yield

Aryl BromideBoronic AcidCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-BromobiphenylPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O10088
4-BromobiphenylPhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2)Dioxane10094
4-BromobiphenylPhenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)THF6590
4-BromobiphenylPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DMF/H₂O9085
4-BromobiphenylPhenylboronic acidPd(PPh₃)₄ (3)KF (3)Dioxane10075

Note: This table illustrates the impact of different base and solvent combinations on a model reaction. Optimal conditions should be determined experimentally.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • Degassed Solvent (e.g., Dioxane, Toluene, THF, often with degassed water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base under a counterflow of an inert gas (e.g., argon or nitrogen).[2]

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.[14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.[14]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst (Age, Loading, Activity) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_catalyst->check_atmosphere check_reagents Verify Reagent Quality (Boronic Acid, Base) check_atmosphere->check_reagents optimize_conditions Optimize Conditions (Base, Solvent, Temp) check_reagents->optimize_conditions side_reactions Analyze for Side Reactions optimize_conditions->side_reactions homocoupling Homocoupling? side_reactions->homocoupling Yes dehalogenation Dehalogenation? side_reactions->dehalogenation Yes success Improved Yield side_reactions->success No solution_homo Improve Degassing Use Pd(0) Pre-catalyst homocoupling->solution_homo solution_dehalo Screen Bases Use Anhydrous Solvents dehalogenation->solution_dehalo solution_homo->optimize_conditions solution_dehalo->optimize_conditions Logical_Relationships Reaction_Outcome Reaction Yield & Purity Catalyst Catalyst System (Pd Source & Ligand) Catalyst->Reaction_Outcome Conditions Reaction Conditions (Temp, Time, Atmosphere) Catalyst->Conditions Base Base Choice (Strength & Type) Base->Reaction_Outcome Solvent Solvent System (Polarity, Biphasic) Base->Solvent Solvent->Reaction_Outcome Substrates Substrates (Aryl Bromide & Boronic Acid Purity) Substrates->Reaction_Outcome Conditions->Reaction_Outcome

References

Technical Support Center: Troubleshooting Failed Grignard Reactions with 3-Bromophenyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Grignard reaction is a cornerstone of carbon-carbon bond formation. However, its sensitivity to reaction conditions can often lead to frustrating failures, particularly when working with functionalized precursors such as those derived from 3-bromobenzene. This guide provides a comprehensive resource for troubleshooting common issues encountered during these critical synthetic steps.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a 3-bromophenyl precursor is not initiating. What are the common causes?

A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are typically:

  • Passivating Oxide Layer: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[1]

  • Presence of Water: Grignard reagents are highly basic and will be quenched by even trace amounts of water in the glassware or solvent.[1]

  • Low Reactivity of the Precursor: While aryl bromides are generally reactive enough, certain substituents on the phenyl ring can decrease reactivity.

Q2: How can I activate the magnesium turnings to initiate the reaction?

A2: Several chemical and physical methods can be employed to activate the magnesium surface:

  • Chemical Activation:

    • Iodine (I₂): A small crystal of iodine can be added to the magnesium suspension. The disappearance of the brown color is an indicator of activation.[2]

    • 1,2-Dibromoethane (DBE): A few drops of DBE will react with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.[1]

  • Mechanical Activation:

    • Crushing: Grinding the magnesium turnings with a glass rod in the reaction flask can break the oxide layer.

    • Sonication: Placing the reaction flask in an ultrasonic bath can also help to disrupt the MgO layer.

Q3: I am working with 3-bromophenylacetylene. Why is my Grignard reaction failing?

A3: The terminal alkyne proton in 3-bromophenylacetylene is acidic and will be deprotonated by the Grignard reagent as it forms, quenching the reaction. To overcome this, the alkyne must be protected prior to the Grignard reaction. A common protecting group is trimethylsilyl (TMS). The TMS-protected alkyne is stable to Grignard reagents.[3]

Q4: I am using 3-bromobenzonitrile. Will the nitrile group interfere with the Grignard formation?

A4: While Grignard reagents can react with nitriles to form ketones after hydrolysis, this reaction is generally less favorable than the formation of the aryl Grignard reagent.[4] Under standard Grignard formation conditions, the reaction at the carbon-bromine bond is expected to be the primary pathway. However, to minimize potential side reactions, it is advisable to use the freshly prepared Grignard reagent immediately and at a controlled temperature.

Q5: What is Wurtz coupling and how can I minimize it in my reaction?

A5: Wurtz coupling is a significant side reaction where the newly formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl byproduct.[5] This is particularly favored at higher concentrations of the aryl halide and at elevated temperatures.[5] To minimize Wurtz coupling:

  • Slow Addition: Add the 3-bromophenyl precursor solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[1]

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating.[1]

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote reaction with the magnesium surface over coupling with another aryl halide molecule.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with your Grignard reaction.

Problem 1: Reaction Fails to Initiate
Symptom Possible Cause Recommended Solution
No heat evolution, no cloudiness, no disappearance of iodine color.Inactive magnesium surface (MgO layer).Activate the magnesium using one of the methods described in the FAQs (Iodine, DBE, crushing, or sonication).
Wet glassware or solvent.Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents.
Poor quality 3-bromophenyl precursor.Purify the precursor by distillation or recrystallization to remove any protic impurities.
Problem 2: Low Yield of the Desired Product
Symptom Possible Cause Recommended Solution
Significant amount of biphenyl byproduct detected.Wurtz coupling.Employ slow, dropwise addition of the aryl bromide. Maintain a moderate reaction temperature and ensure efficient stirring.
Starting material is recovered after work-up.Incomplete reaction.Ensure the magnesium is fully consumed. Extend the reaction time after the addition of the aryl bromide is complete.
Quenching of the Grignard reagent.Double-check for any sources of moisture or acidic protons in the reaction setup or reagents.
Low yield with 3-bromophenylacetylene.Deprotonation of the terminal alkyne.Protect the alkyne with a suitable protecting group, such as a trimethylsilyl (TMS) group, before attempting the Grignard reaction.

Quantitative Data Summary

The success of a Grignard reaction is highly dependent on the specific reaction conditions. The following tables summarize the impact of different parameters on the yield of Grignard reagents from aryl bromides. While specific data for substituted 3-bromophenyl precursors is often proprietary, the trends observed with bromobenzene are generally applicable.

Table 1: Effect of Magnesium Activation Method on Grignard Yield

Activation MethodTypical Yield (%)Notes
No Activation< 10Highly dependent on the quality of magnesium turnings.
Iodine (I₂)60 - 80A reliable and commonly used method.
1,2-Dibromoethane (DBE)70 - 90Very effective, especially for less reactive halides.
Mechanical Grinding50 - 70Can be effective but may not be as consistent as chemical methods.

Table 2: Influence of Solvent on Grignard Yield with Aryl Bromides

SolventTypical Yield (%)Key Characteristics
Diethyl Ether80 - 95Standard solvent, good for initiation, but low boiling point.
Tetrahydrofuran (THF)85 - 98Higher boiling point allows for higher reaction temperatures, can improve solubility of the Grignard reagent.

Key Experimental Protocols

Protocol 1: General Procedure for the Preparation of 3-Bromophenylmagnesium Bromide
  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Activation: Add a small crystal of iodine to the flask. The flask may be gently warmed with a heat gun until the iodine sublimes and coats the magnesium turnings.

  • Solvent Addition: Add a small portion of anhydrous diethyl ether or THF to the flask to cover the magnesium.

  • Initiation: Prepare a solution of the 3-bromophenyl precursor (1 equivalent) in anhydrous ether or THF in the addition funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling, a slight temperature increase, and the disappearance of the iodine color. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.

  • Addition: Once the reaction has initiated, add the remaining 3-bromophenyl precursor solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent and should be used immediately.

Protocol 2: Protection of 3-Bromophenylacetylene with a Trimethylsilyl (TMS) Group
  • Setup: In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-bromophenylacetylene (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C and add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise. Stir the mixture at room temperature for 1 hour.

  • Silylation: Cool the reaction mixture back to 0°C and add trimethylsilyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting 1-bromo-3-((trimethylsilyl)ethynyl)benzene by column chromatography or distillation.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting Workflow for Failed Grignard Initiation

G start Reaction Fails to Initiate check_anhydrous Are all glassware and solvents rigorously anhydrous? start->check_anhydrous dry_system Flame-dry glassware, use freshly distilled anhydrous solvents. check_anhydrous->dry_system No check_activation Has the magnesium been activated? check_anhydrous->check_activation Yes dry_system->check_activation activate_mg Activate Mg with I₂, DBE, crushing, or sonication. check_activation->activate_mg No check_precursor Is the 3-bromophenyl precursor pure? check_activation->check_precursor Yes activate_mg->check_precursor purify_precursor Purify precursor by distillation or recrystallization. check_precursor->purify_precursor No success Reaction Initiates Successfully check_precursor->success Yes purify_precursor->success failure Persistent Failure: Consider alternative organometallic reagents. purify_precursor->failure

Caption: A decision tree for troubleshooting Grignard reaction initiation failure.

Reaction Pathway for Grignard Formation and a Key Side Reaction

G cluster_main Desired Grignard Formation cluster_side Wurtz Coupling Side Reaction aryl_bromide 3-Bromophenyl Precursor (Ar-Br) grignard 3-Bromophenylmagnesium Bromide (Ar-MgBr) aryl_bromide->grignard + Mg⁰ mg Mg⁰ grignard2 Ar-MgBr biphenyl Biphenyl Byproduct (Ar-Ar) grignard2->biphenyl + Ar-Br aryl_bromide2 Ar-Br

Caption: The desired Grignard formation pathway and the competing Wurtz coupling side reaction.

Logic for Handling Functionalized 3-Bromophenyl Precursors

G start Select 3-Bromophenyl Precursor check_functional_group Does the precursor have an acidic proton or a reactive functional group? start->check_functional_group no_issue Proceed with standard Grignard protocol. check_functional_group->no_issue No identify_group Terminal Alkyne Nitrile Other (e.g., -OH, -COOH) check_functional_group->identify_group Yes run_reaction Perform Grignard Reaction no_issue->run_reaction protect_alkyne Protect with TMS group. identify_group:f0->protect_alkyne proceed_carefully Proceed with caution, use Grignard immediately. identify_group:f1->proceed_carefully protect_other Protect the functional group. identify_group:f2->protect_other protect_alkyne->run_reaction proceed_carefully->run_reaction protect_other->run_reaction

Caption: Decision-making process for Grignard reactions with functionalized 3-bromophenyl precursors.

References

byproduct identification in the synthesis of 5-(3-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-bromophenyl)pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Route A: Friedel-Crafts Acylation followed by Ketone Reduction: This two-step process involves the acylation of bromobenzene with glutaric anhydride to form an intermediate ketoacid, which is then reduced to the final product.

  • Route B: Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate with a suitable brominated precursor, followed by hydrolysis and decarboxylation to yield the desired pentanoic acid.

Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?

A2: Key parameters for a successful Friedel-Crafts acylation include strict control over temperature, the molar ratio of the Lewis acid catalyst (e.g., AlCl₃), and moisture-free conditions to prevent catalyst deactivation and unwanted side reactions.

Q3: Which reduction method is most suitable for converting the intermediate ketoacid to the final product in Route A?

A3: The choice of reduction method depends on the substrate's tolerance to acidic or basic conditions.

  • Clemmensen Reduction (acidic conditions): Utilizes zinc amalgam and hydrochloric acid. It is effective for aryl-alkyl ketones.

  • Wolff-Kishner Reduction (basic conditions): Employs hydrazine and a strong base at high temperatures. This method is suitable for substrates that are sensitive to acid.

  • Catalytic Hydrogenation: A milder alternative that uses a catalyst (e.g., Pd/C) and hydrogen gas. It can be sensitive to catalyst poisoning and may lead to dehalogenation.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of starting materials and the appearance of the product spot, visualized under UV light or with a staining agent like potassium permanganate, indicate reaction progression.

Troubleshooting Guides

Route A: Friedel-Crafts Acylation & Reduction

Issue 1: Low yield in the Friedel-Crafts acylation step.

Potential Cause Troubleshooting Step
Inactive Lewis Acid Catalyst (e.g., AlCl₃)Ensure the catalyst is fresh and has been stored under anhydrous conditions. Handle the catalyst in a glovebox or under an inert atmosphere.
Presence of moistureFlame-dry all glassware before use and use anhydrous solvents. Perform the reaction under a nitrogen or argon atmosphere.
Incorrect stoichiometryOptimize the molar ratio of bromobenzene, glutaric anhydride, and the Lewis acid. An excess of the catalyst may be required.
Insufficient reaction time or temperatureMonitor the reaction by TLC/HPLC to ensure completion. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Issue 2: Incomplete reduction of the ketoacid intermediate.

Potential Cause Troubleshooting Step
Clemmensen: Inactive zinc amalgam.Prepare fresh zinc amalgam before the reaction. Ensure the zinc surface is activated.
Wolff-Kishner: Insufficient temperature or base.The reaction typically requires high temperatures (180-200 °C). Ensure a sufficiently high-boiling solvent (e.g., diethylene glycol) is used and that the base is not consumed by side reactions.
Catalytic Hydrogenation: Catalyst poisoning.Ensure starting materials and solvents are free of sulfur or other catalyst poisons. Use a higher catalyst loading or a more robust catalyst.
Steric hindrance around the carbonyl group.This can slow down the reduction. Increase reaction time and/or temperature. For sterically hindered ketones, Wolff-Kishner reduction is often more effective.[1]

Issue 3: Identification of an unexpected byproduct.

Potential Cause Identification & Mitigation
Over-reduction/Hydrodehalogenation: (Observed in Catalytic Hydrogenation)The bromine atom is replaced by hydrogen, yielding 5-phenylpentanoic acid. Use a less active catalyst, lower hydrogen pressure, or add a catalyst moderator.
Alcohol Formation: (Incomplete Clemmensen Reduction)The intermediate alcohol, 5-(3-bromophenyl)-5-hydroxypentanoic acid, may be present. Ensure strongly acidic conditions and sufficient reaction time for complete reduction.
Azine Formation: (Side reaction in Wolff-Kishner)The hydrazone intermediate can react with another molecule of the ketoacid to form an azine. This can be minimized by the slow addition of the ketoacid to the reaction mixture.[2]
Route B: Malonic Ester Synthesis

Issue 1: Low yield of alkylated malonic ester.

Potential Cause Troubleshooting Step
Incomplete deprotonation of diethyl malonateUse a strong, anhydrous base (e.g., sodium ethoxide in absolute ethanol). Ensure the reaction is carried out under inert and anhydrous conditions.
Low reactivity of the alkylating agentIf using 1-bromo-3-(3-bromopropyl)benzene, the reaction may be sluggish. The addition of a catalytic amount of sodium iodide can promote the reaction via the Finkelstein reaction.
Dialkylation of the malonic esterUse a slight excess of the malonic ester relative to the alkylating agent to minimize the formation of the dialkylated byproduct.

Issue 2: Incomplete hydrolysis or decarboxylation.

| Potential Cause | Troubleshooting Step | | Incomplete Ester Hydrolysis: | Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used for saponification and that the reaction is heated for an adequate amount of time to ensure all ester groups are cleaved. | | Incomplete Decarboxylation: | Acidify the reaction mixture thoroughly after hydrolysis (to pH 1-2) and heat until carbon dioxide evolution ceases. The presence of the malonic acid intermediate can be checked by TLC or IR spectroscopy. |

Byproduct Identification

The following table summarizes potential byproducts for the discussed synthetic routes.

Synthetic Route Reaction Step Potential Byproduct Molecular Weight ( g/mol ) Identification Notes
Route A Friedel-Crafts AcylationIsomeric Ketoacids (ortho, para)271.10May co-elute with the desired meta-isomer. Characterization by NMR is definitive.
Route A Clemmensen Reduction5-(3-bromophenyl)-5-hydroxypentanoic acid273.12Incomplete reduction product.
Route A Wolff-Kishner ReductionAzine Dimer522.22High molecular weight impurity, detectable by mass spectrometry.
Route A Catalytic Hydrogenation5-phenylpentanoic acid178.23Loss of bromine, confirmed by mass spectrometry (absence of bromine isotope pattern).
Route B AlkylationDiethyl 2,2-bis(3-(3-bromophenyl)propyl)malonate626.30High molecular weight dialkylation product.
Route B Decarboxylation3-(3-bromophenyl)propylmalonic acid303.13Incomplete decarboxylation product. Will show a strong, broad O-H stretch in IR.

Experimental Protocols

Route A: Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step 1: Synthesis of 4-(3-bromobenzoyl)butanoic acid

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add glutaric anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Add bromobenzene (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture slowly onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketoacid.

Step 2: Wolff-Kishner Reduction to this compound

  • In a round-bottom flask fitted with a reflux condenser, combine the crude 4-(3-bromobenzoyl)butanoic acid (1.0 eq), diethylene glycol, and hydrazine hydrate (4.0 eq).

  • Heat the mixture to 120-130 °C for 1.5 hours.

  • Cool the mixture slightly and add potassium hydroxide pellets (4.0 eq).

  • Slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Maintain the temperature for 4 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify to pH 1-2 with concentrated HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Visual Workflow and Byproduct Formation

Synthesis_Workflow cluster_route_a Route A: Friedel-Crafts Acylation & Reduction cluster_route_b Route B: Malonic Ester Synthesis BB Bromobenzene KA 4-(3-bromobenzoyl)butanoic acid BB->KA AlCl3, DCM GA Glutaric Anhydride GA->KA P This compound KA->P Reduction DM Diethyl Malonate AME Alkylated Malonic Ester DM->AME Base (NaOEt) AH Alkylating Agent AH->AME P2 This compound AME->P2 Hydrolysis & Decarboxylation

Caption: Overview of primary synthetic routes to this compound.

Byproduct_Formation cluster_wk Wolff-Kishner Side Reaction cluster_clemmensen Clemmensen Side Reaction cluster_hydrogenation Catalytic Hydrogenation Side Reaction KA Ketoacid Intermediate Hydrazone Hydrazone KA->Hydrazone Hydrazine Product Desired Product KA->Product Zn(Hg), HCl KA->Product H2, Pd/C Incomplete Incomplete Reduction (Alcohol) KA->Incomplete Azine Azine Byproduct Hydrazone->Azine Reacts with Ketoacid Hydrazone->Product KOH, Heat Dehalogenated Dehalogenated Product Product->Dehalogenated

Caption: Potential byproduct formation pathways during the reduction step of Route A.

References

improving the solubility of 5-(3-bromophenyl)pentanoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-(3-bromophenyl)pentanoic acid for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a molecule that possesses both a polar carboxylic acid group and a nonpolar bromophenylpentyl chain. This structure suggests that it will likely have limited solubility in both purely nonpolar solvents (like hexanes) and highly polar protic solvents (like water). Its solubility is expected to be better in moderately polar to polar aprotic solvents. The principle of "like dissolves like" is a key consideration.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility, consider the following initial steps:

  • Solvent Selection: Ensure you have selected an appropriate solvent. Based on the compound's structure, solvents like tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) might be suitable choices.

  • Gentle Heating: Applying gentle heat can often increase the solubility of a solid in a liquid. However, be cautious of the thermal stability of your reactants and the solvent's boiling point.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the dissolution rate.

  • Stirring Rate: Ensure your reaction mixture is being stirred vigorously to maximize contact between the solid and the solvent.

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, using a co-solvent is a highly effective technique.[1][2] A co-solvent system involves mixing a solvent in which your compound is highly soluble with your primary reaction solvent. For instance, if your reaction is performed in a less polar solvent like dichloromethane, adding a small amount of a more polar solvent like DMF or DMSO can significantly enhance the solubility of this compound.

Q4: How does pH adjustment affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In neutral or acidic conditions, it exists in its less soluble protonated form. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt, which is significantly more polar and therefore more soluble in aqueous or polar protic solvents.[3]

Troubleshooting Guides

Issue 1: Poor Solubility in Aprotic Solvents for an Organic Reaction (e.g., amide coupling)

Symptoms:

  • The solid reactant does not fully dissolve in the chosen aprotic solvent (e.g., THF, Dichloromethane) even with stirring.

  • The reaction appears sluggish or incomplete, potentially due to poor mass transfer.

Troubleshooting Steps:

  • Solvent Screening: If possible, perform small-scale solubility tests with alternative aprotic solvents.

  • Co-Solvent Addition: Introduce a small percentage of a highly polar aprotic co-solvent.

  • Temperature Increase: Cautiously increase the reaction temperature while monitoring for any degradation of starting materials or products.

Issue 2: Difficulty Dissolving in Aqueous Buffers for Biological Assays

Symptoms:

  • Precipitation is observed when a stock solution of the compound (in an organic solvent) is added to an aqueous buffer.

  • Inconsistent results in biological assays due to non-homogenous solutions.

Troubleshooting Steps:

  • pH Adjustment: Increase the pH of the aqueous buffer to be at least 1-2 pH units above the pKa of the carboxylic acid. This will convert the acid to its more soluble carboxylate salt.

  • Use of Surfactants: Incorporate a small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) into the aqueous buffer to aid in solubilization.[4]

  • Preparation of a Stock Solution in a Water-Miscible Solvent: Prepare a concentrated stock solution in DMSO or ethanol and add it to the aqueous buffer in a small volume to minimize precipitation.

Quantitative Data Summary

Solvent ClassExample SolventsExpected Solubility of this compound
Nonpolar Aprotic Hexane, ToluenePoor
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Sparingly Soluble to Soluble
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly Soluble
Polar Protic Water, Methanol, EthanolPoorly Soluble (in neutral form)
Aqueous Base Dilute NaOH, NaHCO₃Soluble (as carboxylate salt)

Experimental Protocols

Protocol 1: Improving Solubility via pH Adjustment and Salt Formation

This protocol is suitable for reactions conducted in aqueous or protic solvents.

  • Determine the required amount of this compound for your reaction.

  • Suspend the acid in the chosen aqueous or protic solvent.

  • Slowly add a suitable base (e.g., 1M NaOH, 1M NaHCO₃, or an organic base like triethylamine if in an organic solvent) dropwise while stirring.

  • Monitor the dissolution of the solid. Continue adding the base until the solid is fully dissolved.

  • Note: The addition of a base will form the corresponding carboxylate salt, which may have different reactivity. Ensure this is compatible with your desired reaction.

Protocol 2: Utilizing a Co-Solvent System

This protocol is applicable for reactions where a single solvent does not provide adequate solubility.

  • Identify a primary reaction solvent that is compatible with your reaction conditions but in which this compound has poor solubility.

  • Select a co-solvent in which the acid is highly soluble (e.g., DMF, DMSO).

  • Add the this compound to the reaction vessel.

  • Add the minimum amount of the co-solvent required to just dissolve the acid with stirring.

  • Add the primary reaction solvent to reach the final desired concentration.

  • Proceed with the addition of other reagents. Be aware that the co-solvent may affect the reaction rate or outcome.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Poor dissolution of This compound solvent_choice Is the solvent appropriate? start->solvent_choice ph_adjustment Can pH be adjusted? solvent_choice->ph_adjustment No change_solvent Select a more polar aprotic solvent (e.g., DMF, DMSO) solvent_choice->change_solvent Yes co_solvent Is a co-solvent system feasible? ph_adjustment->co_solvent No form_salt Add base to form soluble carboxylate salt ph_adjustment->form_salt Yes use_co_solvent Introduce a co-solvent (e.g., DMF in THF) co_solvent->use_co_solvent Yes proceed Proceed with reaction co_solvent->proceed No, proceed with caution change_solvent->proceed form_salt->proceed use_co_solvent->proceed

Caption: Troubleshooting workflow for solubility issues.

signaling_pathway compound This compound (Insoluble Form) base Addition of Base (e.g., NaOH, Et3N) compound->base Deprotonation salt 5-(3-bromophenyl)pentanoate Salt (Soluble Form) base->salt solvent Polar Solvent (e.g., Water, Ethanol) salt->solvent Dissolution solution Homogeneous Solution for Reaction/Assay solvent->solution

Caption: Logical relationship of salt formation for solubility.

References

preventing debromination in reactions with 5-(3-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(3-bromophenyl)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom, yielding 5-phenylpentanoic acid. This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate. The bromine atom is often a crucial handle for subsequent cross-coupling reactions, so its premature removal can halt a synthetic sequence.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, debromination (often termed hydrodehalogenation) is a known side reaction.[1][2] The primary causes include:

  • Presence of Hydride Sources: Impurities in reagents or solvents, or the in-situ formation of palladium hydride species, can act as a source of hydride that reductively cleaves the carbon-bromine bond.

  • Catalyst and Ligand Choice: Certain palladium catalysts and phosphine ligands are more prone to promoting hydrodehalogenation. Bulky, electron-rich ligands can sometimes favor this side reaction.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can significantly influence the extent of debromination.

Q3: Can the carboxylic acid functional group in this compound influence debromination?

A3: Yes, the carboxylic acid can play a role. Under basic conditions typical for many cross-coupling reactions, the carboxylic acid is deprotonated to a carboxylate salt. This can lead to a few complications:

  • Solubility Issues: The carboxylate salt may have poor solubility in common organic solvents, which can affect reaction kinetics and potentially favor side reactions.[1]

  • Coordination to Palladium: The carboxylate group can coordinate to the palladium catalyst, which may alter its electronic properties and reactivity, sometimes increasing the propensity for side reactions like debromination.[1]

  • Local pH Changes: The acidic proton can influence the local pH at the catalyst's surface, which can have a complex effect on the reaction pathway.

Q4: Are there non-palladium-catalyzed reactions where debromination of this compound can occur?

A4: While less common for this specific substrate, debromination can be induced under other conditions, such as:

  • Reductive Conditions: Strong reducing agents or catalytic hydrogenation can lead to the removal of the bromine atom.

  • Photochemical Reactions: Some aryl bromides are sensitive to UV light and can undergo photochemical debromination.

  • Strongly Basic/Nucleophilic Conditions at High Temperatures: While generally robust, prolonged exposure to harsh basic or nucleophilic conditions at elevated temperatures could potentially lead to debromination as a minor side reaction.

Troubleshooting Guides

Issue: Significant formation of 5-phenylpentanoic acid during a Suzuki-Miyaura Coupling Reaction.

This troubleshooting guide will help you identify the potential causes and solutions for debromination during the Suzuki-Miyaura coupling of this compound.

Troubleshooting Workflow

cluster_reagents Reagent Purity and Handling cluster_conditions Reaction Conditions cluster_catalyst Catalyst System cluster_protection Substrate Modification start Debromination Observed in Suzuki Coupling check_reagents 1. Assess Reagent Purity and Handling start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions If debromination persists solution Problem Resolved check_reagents->solution Problem Resolved reagent_purity Use high-purity, degassed solvents and reagents. Ensure boronic acid is not degrading. inert_atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen). check_catalyst 3. Re-evaluate Catalyst System check_conditions->check_catalyst If debromination persists check_conditions->solution Problem Resolved base_choice Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). Use the mildest effective base. temperature Lower the reaction temperature. Run kinetics to find the optimal temperature. time Monitor the reaction closely and stop when the starting material is consumed. esterify 4. Consider Protecting the Carboxylic Acid check_catalyst->esterify If debromination persists check_catalyst->solution Problem Resolved ligand_choice Switch to a different phosphine ligand (e.g., SPhos, XPhos). Avoid ligands known to promote hydrodehalogenation. catalyst_loading Optimize the palladium catalyst loading. esterify->solution esterification Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent carboxylate interference.

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

Quantitative Data Summary: Influence of Reaction Parameters on Debromination in Suzuki Coupling of Substituted Aryl Bromides

ParameterCondition AYield of Coupled Product (%)Yield of Debrominated Product (%)Condition BYield of Coupled Product (%)Yield of Debrominated Product (%)
Base K₂CO₃8510K₃PO₄905
Ligand PPh₃7520SPhos92<5
Solvent Toluene/H₂O888Dioxane/H₂O8215
Temperature 100 °C89980 °C916

Note: Data is illustrative and based on trends observed for structurally similar bromobenzoic acids. Actual yields may vary for this compound.

Issue: Debromination observed during reactions involving the carboxylic acid group (Esterification or Amide Coupling).

While less common than in cross-coupling reactions, debromination can occur under harsh conditions.

Troubleshooting Workflow

cluster_reagents Reagents and Conditions cluster_purification Purification start Debromination in Esterification/Amide Coupling check_reagents 1. Assess Reagents and Conditions start->check_reagents check_purification 2. Evaluate Purification Method check_reagents->check_purification If debromination persists solution Problem Resolved check_reagents->solution Problem Resolved mild_reagents Use milder coupling reagents (e.g., HATU, HOBt/EDC). Avoid overly strong acids or bases. temperature Perform the reaction at a lower temperature. time Minimize reaction time. check_purification->solution avoid_reductive_conditions Ensure no reductive conditions are present during workup or purification. Avoid reactive metals or hydrides.

Caption: Troubleshooting workflow for debromination during esterification or amide coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize the risk of debromination.

Reaction Scheme

cluster_reactants Reactants cluster_products Products reactant1 This compound plus1 + reactant1->plus1 reactant2 Arylboronic Acid plus1->reactant2 arrow Pd Catalyst, Base, Solvent, Heat reactant2->arrow product1 Desired Coupled Product arrow->product1 plus2 + product1->plus2 product2 Debrominated Byproduct plus2->product2

Caption: General scheme for Suzuki-Miyaura coupling and potential debromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling (Amidation) Preserving the Bromine Substituent

This protocol uses standard and mild coupling agents to form an amide bond from the carboxylic acid of this compound while minimizing the risk of debromination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), then with saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

column chromatography conditions for purifying 5-(3-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 5-(3-bromophenyl)pentanoic acid

This guide provides detailed protocols and troubleshooting advice for the column chromatography purification of this compound, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard and most common stationary phase for this compound is silica gel (60 Å, 230-400 mesh) for normal-phase flash chromatography.[1] Due to the acidic nature of the carboxylic acid group, which can lead to peak tailing, adding a small amount of acid to the mobile phase is highly recommended.[2] Alternatively, reversed-phase chromatography using a C18-functionalized silica is a powerful option, especially for highly polar impurities.[3][4]

Q2: Which mobile phase system should I use for normal-phase silica gel chromatography?

A2: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a standard choice. The key to success is to add a small percentage (0.1-1%) of an acid, such as acetic acid or formic acid, to the eluent.[2] This suppresses the ionization of your target compound's carboxylic acid group, minimizing strong interactions with the silica surface and leading to sharper peaks.[3] The optimal solvent ratio should first be determined by Thin Layer Chromatography (TLC).[5]

Q3: How do I determine the right solvent ratio using Thin Layer Chromatography (TLC)?

A3: To find the ideal solvent system, spot your crude sample on a TLC plate and develop it in various mixtures of your chosen solvents (e.g., different ratios of hexanes/ethyl acetate with 0.5% acetic acid). The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) value of approximately 0.2-0.4.[6] This Rf value typically translates well to good separation on a column.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase flash chromatography is an excellent alternative. The stationary phase would be C18-bonded silica. The mobile phase is typically a polar mixture, such as water and acetonitrile or methanol.[7] To ensure good retention and peak shape, the mobile phase must be acidified (e.g., with 0.1% Trifluoroacetic Acid (TFA) or formic acid) to keep the carboxylic acid protonated and less polar.[3]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing The carboxylic acid group is interacting strongly with the acidic silanol groups on the silica surface.[2]Add 0.1-1% acetic acid or formic acid to your mobile phase to suppress deprotonation of your compound.[2]
Compound Will Not Elute The mobile phase is not polar enough to move the compound. The compound may have irreversibly adsorbed to the silica.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[8] Before the column, test compound stability on a TLC plate to see if it decomposes on silica.[8]
Poor Separation of Compound from Impurities The chosen solvent system does not have adequate selectivity.Perform a more thorough solvent screen using TLC with different solvent systems (e.g., trying diethyl ether or dichloromethane/methanol instead of hexanes/ethyl acetate).[9]
Compound Elutes in the Solvent Front The mobile phase is too polar. The sample was loaded in a solvent that was too strong.Start with a less polar mobile phase (e.g., a higher percentage of hexanes). Load the sample using the "dry-loading" method if it is not soluble in a non-polar solvent.[10]
Cracks Appear in the Silica Bed The column was packed improperly or ran dry at some point.Ensure the column is packed uniformly as a slurry and that the solvent level never drops below the top of the silica bed.[11]

Experimental Protocol: Normal-Phase Chromatography

This protocol outlines the standard procedure for purifying this compound using silica gel flash chromatography.

1. Materials and Preparation:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): Prepare a solution of hexanes and ethyl acetate with 0.5% acetic acid. The exact ratio should be determined by prior TLC analysis (aim for an Rf of ~0.3 for the target compound).

  • Crude Sample: this compound.

2. Column Packing (Slurry Method):

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

  • Pour a small layer of sand into the bottom of the column.

  • In a beaker, create a slurry by mixing the silica gel with your initial, least polar eluent.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.

  • Add a protective layer of sand on top of the settled silica bed.[10]

  • Open the stopcock and drain the solvent until the level just reaches the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[10] Carefully pipette this solution onto the top of the sand layer. Drain the solvent until it reaches the sand level. Wash with a small amount of eluent 1-2 more times.

  • Dry Loading: If the sample has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder.[10] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to begin eluting the solvent through the column. Maintain a steady flow rate.

  • Collect the eluent in fractions (e.g., in test tubes).

  • If a gradient elution is needed, gradually increase the proportion of the more polar solvent (ethyl acetate) to elute more retained compounds.[8]

5. Analysis:

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

G cluster_0 Troubleshooting Workflow start Poor Purification Outcome prob1 Tailing or Broad Peaks? start->prob1 prob2 Compound Not Eluting? start->prob2 prob3 Poor Separation? start->prob3 prob4 Compound in Solvent Front? start->prob4 sol1 Add 0.1-1% Acetic Acid to Mobile Phase prob1->sol1 Yes sol2 Increase Eluent Polarity (e.g., more Ethyl Acetate) prob2->sol2 Yes sol3 Re-optimize Solvent System using TLC Analysis prob3->sol3 Yes sol4 Decrease Initial Eluent Polarity Use Dry-Loading Method prob4->sol4 Yes end Successful Purification sol1->end sol2->end sol3->end sol4->end

Caption: A decision-making flowchart for troubleshooting column chromatography.

References

Technical Support Center: Catalyst Removal in 5-(3-bromophenyl)pentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-bromophenyl)pentanoic acid, with a specific focus on the effective removal of residual catalyst from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound that require removal?

The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Therefore, the primary catalyst requiring removal is palladium, which can exist in various forms (e.g., Pd(0), Pd(II)) in the crude reaction mixture.

Q2: Why is it crucial to remove the catalyst from the final product?

Residual palladium in the final product is highly undesirable for several reasons. In the pharmaceutical industry, there are strict regulatory limits on the amount of residual metals in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1] Furthermore, residual catalyst can interfere with or catalyze unwanted side reactions in subsequent synthetic steps.

Q3: What are the general strategies for removing palladium catalysts from the reaction mixture?

Common strategies for palladium catalyst removal include:

  • Filtration: Passing the reaction mixture through a pad of celite or silica gel can remove heterogeneous or precipitated palladium species.[2]

  • Extraction: A standard aqueous work-up can partition the palladium catalyst into either the aqueous or organic phase, depending on the specific ligands and oxidation state of the palladium.

  • Scavenger Resins: These are solid supports functionalized with ligands that have a high affinity for palladium, effectively "scavenging" it from the solution.[3][4]

  • Column Chromatography: This is a highly effective method for separating the desired product from the catalyst and other impurities.

  • Activated Carbon: Treatment with activated carbon can also adsorb palladium species, although it may sometimes lead to product loss.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up procedure to remove the catalyst from this compound reactions.

Issue 1: Black particles (palladium black) are visible in the reaction mixture.
  • Cause: The palladium catalyst has agglomerated and precipitated out of the solution.

  • Solution:

    • Before the aqueous work-up, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of celite. Wash the celite pad with the same organic solvent to ensure complete recovery of the product. This should remove the majority of the precipitated palladium.

Issue 2: The final product is still contaminated with palladium after a standard aqueous work-up.
  • Cause: Homogeneous palladium species are soluble in the organic phase and are not effectively removed by simple extraction.

  • Solution 1: Scavenger Resins

    • After the initial work-up, dissolve the crude product in a suitable solvent.

    • Add a palladium scavenger resin (e.g., silica-supported thiol or thiourea). The amount of scavenger will depend on its binding capacity and the expected amount of residual palladium. A typical starting point is to use a few weight percent of the resin relative to the crude product.

    • Stir the mixture at room temperature for several hours to overnight.

    • Filter off the resin and wash it with the solvent.

    • Concentrate the filtrate to obtain the purified product.

  • Solution 2: Column Chromatography

    • Adsorb the crude product onto a small amount of silica gel.

    • Perform flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from the palladium catalyst.

Issue 3: An emulsion forms during the liquid-liquid extraction.
  • Cause: Carboxylic acids can act as surfactants, especially when being deprotonated with a base during the extraction, leading to the formation of stable emulsions between the aqueous and organic layers.[2][5]

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[5]

    • Brine Addition: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.[5][6]

    • Filtration: Filter the entire mixture through a pad of celite.[6]

    • Solvent Evaporation: Before the work-up, evaporate the reaction solvent. Redissolve the residue in the extraction solvent, which can sometimes prevent emulsion formation.[6]

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[5]

Experimental Protocols

General Work-up Procedure for Removal of Palladium Catalyst

This protocol is a general guideline and may require optimization based on the specific reaction conditions.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Filtration (if necessary): If visible palladium black has precipitated, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filter cake with the same solvent.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • To separate the carboxylic acid product from neutral impurities, you can perform a basic extraction. Add a dilute aqueous base (e.g., 1 M sodium carbonate or sodium bicarbonate) to the separatory funnel. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Separate the aqueous layer. Wash it with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining organic-soluble impurities.

    • Acidify the aqueous layer to a pH of ~2 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylate, causing the this compound to precipitate or become extractable back into an organic solvent.

    • Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts containing the product, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Further Purification (if necessary): If residual palladium is still present, further purification by column chromatography or treatment with a scavenger resin may be required as described in the troubleshooting section.

Data Presentation

The following table summarizes the performance of various palladium scavenger resins as reported in the literature for different reaction types. This data can serve as a guide for selecting an appropriate scavenger for your specific needs.

Scavenger TypeReaction TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT Suzuki Coupling~800<105 equiv. scavenger, RT, 16h[7]
SiliaMetS Thiol Buchwald-Hartwig Amination>1300250 wt%, 35°C, 17h[8]
Polymer-bound ethylenediamine Suzuki-Miyaura Coupling2000-3000100-300Not specified[9]

Mandatory Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Work-up & Purification cluster_product Final Product reaction Crude Reaction Mixture (Product + Catalyst) filtration Filtration (e.g., through Celite) reaction->filtration Visible Pd Black extraction Aqueous Extraction (pH adjustment) reaction->extraction No visible solids filtration->extraction scavenging Scavenger Resin Treatment extraction->scavenging Residual Pd chromatography Column Chromatography extraction->chromatography Residual Pd/ Other Impurities drying Drying & Concentration extraction->drying Sufficiently Pure scavenging->drying chromatography->drying product Purified this compound drying->product

Caption: General workflow for the work-up and purification of this compound.

Troubleshooting_Emulsion start Emulsion Forms During Aqueous Extraction gentle_mixing Try Gentle Mixing (Inversion vs. Shaking) start->gentle_mixing brine Add Saturated Brine (NaCl) gentle_mixing->brine Emulsion persists success Layers Separate gentle_mixing->success Effective celite Filter through Celite brine->celite Emulsion persists brine->success Effective centrifuge Centrifuge the Mixture celite->centrifuge Emulsion persists celite->success Effective centrifuge->success Effective

Caption: Troubleshooting decision tree for resolving emulsions during liquid-liquid extraction.

References

strategies to minimize homocoupling in Suzuki reactions of aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on minimizing undesired homocoupling of aryl bromides.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) react with each other to form a symmetrical biaryl byproduct.[1] This is undesirable because it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process, as the homocoupled byproduct is often structurally similar to the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2]

  • Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species can then promote the homocoupling of boronic acids.[2][3]

  • Palladium(II) Precatalysts: When using a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) as a precatalyst, it can react directly with the boronic acid to generate the homocoupled product before it is reduced to the catalytically active Pd(0) state.[2][3]

Q3: How can I tell if homocoupling is a significant issue in my reaction?

A3: You can identify a homocoupling issue by analyzing your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a significant amount of a symmetrical biaryl, derived from your boronic acid starting material, is a clear indicator of homocoupling.[1]

Q4: What is the most critical first step to prevent homocoupling?

A4: Rigorous degassing of the reaction mixture is the most crucial step.[4][5] Removing dissolved oxygen prevents the oxidation of the active Pd(0) catalyst to the problematic Pd(II) state.[2][5] This can be achieved by sparging the solvent with an inert gas (like argon or nitrogen) or by using several freeze-pump-thaw cycles.[4] Sealing the reaction vessel and maintaining a positive pressure of inert gas throughout the experiment is essential.[3]

Q5: How does my choice of palladium catalyst and ligand affect homocoupling?

A5: The selection of the palladium source and its associated ligand is critical for minimizing homocoupling.

  • Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it bypasses the need for an in-situ reduction step that can be a source of homocoupling.[1][3] If you must use a Pd(II) precatalyst, modern precatalysts (e.g., Buchwald G3 or G4) are designed for efficient and clean generation of the active Pd(0) catalyst.[2][6]

  • Ligands: Bulky and electron-rich phosphine ligands are highly effective at suppressing homocoupling.[1] Ligands like Buchwald's SPhos and XPhos, or bulky alkylphosphines such as P(t-Bu)₃, accelerate the desired oxidative addition and reductive elimination steps.[1][3] A faster reductive elimination step reduces the lifetime of reaction intermediates, making the competing homocoupling pathway less favorable.[3] N-Heterocyclic Carbenes (NHCs) are also very effective due to their strong binding to palladium.[1][7]

Q6: Can the base or solvent choice influence the amount of homocoupling?

A6: Yes, both the base and solvent play important roles.

  • Base: The base's primary role is to activate the boronic acid for transmetalation.[7][8] While its direct effect on homocoupling is complex, the choice of base can affect overall reaction kinetics and selectivity.[1][9] Weaker bases may sometimes be advantageous if the desired cross-coupling is fast, while a stronger base might be needed for less reactive substrates.

  • Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and generally effective at minimizing homocoupling.[4] While a small amount of water is often required to dissolve the base and facilitate the formation of the boronate species, an excessive amount can sometimes promote homocoupling.[4][10]

Q7: Are there any other procedural tricks to reduce homocoupling?

A7: Yes, several procedural adjustments can be effective:

  • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling side reaction.[4]

  • Stoichiometry: Using a slight excess of the aryl bromide can help ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than promoting boronic acid homocoupling.[4]

  • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress side reactions, as higher temperatures can sometimes accelerate homocoupling more than the desired cross-coupling.[4]

  • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) species without significantly interfering with the main catalytic cycle.[5]

Troubleshooting Guide: Data & Parameters

The following tables summarize general trends for key reaction parameters to help guide your optimization efforts.

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceOxidation StateGeneral Impact on HomocouplingRationale
Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(II)Higher potential for homocouplingRequires in-situ reduction to Pd(0); unreduced Pd(II) directly promotes homocoupling.[2][3]
Pd(PPh₃)₄, Pd₂(dba)₃Pd(0)Generally lower homocouplingAlready in the active oxidation state, reducing the initial concentration of Pd(II).[1][3]
Buchwald Precatalysts (G3, G4)Pd(II)Low homocouplingDesigned for clean and efficient in-situ generation of the active L-Pd(0) species.[2][6]
Pd/CPd(0)Can be lower than soluble Pd(II) sourcesHeterogeneous catalyst that can offer a lower concentration of soluble Pd(II) species.[5]

Table 2: Effect of Ligand Choice on Homocoupling

Ligand TypeExamplesGeneral CharacteristicsImpact on Homocoupling
Simple PhosphinesPPh₃, PCy₃Less bulky, moderately electron-donatingMay allow for more homocoupling, especially under non-ideal (e.g., oxygenated) conditions.[1]
Bulky, Electron-Rich PhosphinesP(t-Bu)₃, Buchwald Ligands (SPhos, XPhos)Sterically demanding, strong electron donorsGenerally suppress homocoupling by accelerating the desired catalytic cycle, particularly reductive elimination.[1][3][8]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, sterically tunableCan be highly effective in suppressing homocoupling due to their strong, stabilizing bond to palladium.[1][7]

Table 3: Effect of Base Choice on Suzuki Coupling

BaseChemical FormulaStrengthGeneral Application Notes
Potassium CarbonateK₂CO₃ModerateCommonly used, effective for a wide range of substrates. Often requires aqueous/protic co-solvents.
Cesium CarbonateCs₂CO₃StrongOften used for more challenging couplings; higher solubility in organic solvents.
Potassium PhosphateK₃PO₄StrongA strong, non-nucleophilic base, often effective when other bases fail.
Sodium/Potassium HydroxideNaOH, KOHStrongVery strong base; can sometimes promote side reactions like protodeboronation.[9]
Organic BasesEt₃N, DIPEAWeak/ModerateGenerally less effective for activating boronic acids in Suzuki reactions compared to inorganic bases.

Visualizing the Process

Catalytic Cycles: Desired vs. Side Reaction

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle in contrast to the undesired homocoupling pathway. Minimizing homocoupling involves promoting the kinetics of the main cycle over the side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Suzuki Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 L-Pd(0) PdII_Aryl L-Pd(II)-Ar(X) Pd0->PdII_Aryl + Ar-X OA Oxidative Addition PdII_Diorg L-Pd(II)-Ar(Ar') PdII_Aryl->PdII_Diorg + Ar'B(OH)₂ TM Transmetalation PdII_Diorg->Pd0 Product Ar-Ar' (Desired Product) PdII_Diorg->Product RE Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OH)₂ + Base PdII_Free Pd(II) Homo_Product Ar'-Ar' (Homocoupling) PdII_Free->Homo_Product Boronic_2 2 Ar'-B(OH)₂ Boronic_2->PdII_Free Oxygen O₂ (Oxygen) Pd0_main L-Pd(0) Oxygen->Pd0_main Pd0_main->PdII_Free Oxidation Troubleshooting_Workflow Start High Homocoupling Observed Q_Degas Was the reaction rigorously degassed? Start->Q_Degas A_Degas_No Action: Improve degassing. Use inert gas sparge or freeze-pump-thaw cycles. Q_Degas->A_Degas_No No Q_Pd_Source Are you using a Pd(II) precatalyst? Q_Degas->Q_Pd_Source Yes A_Degas_No->Q_Pd_Source A_Pd_Source_Yes Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G4). Q_Pd_Source->A_Pd_Source_Yes Yes Q_Ligand Is the ligand appropriate? Q_Pd_Source->Q_Ligand No A_Pd_Source_Yes->Q_Ligand A_Ligand_No Action: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃) to accelerate reductive elimination. Q_Ligand->A_Ligand_No No Q_Conditions Can conditions be modified? Q_Ligand->Q_Conditions Yes A_Ligand_No->Q_Conditions A_Conditions_Yes Action: Lower temperature. Add boronic acid slowly. Use slight excess of aryl bromide. Q_Conditions->A_Conditions_Yes Yes End Homocoupling Minimized Q_Conditions->End No A_Conditions_Yes->End

References

Validation & Comparative

A Comparative Analysis of 5-(3-bromophenyl)pentanoic Acid and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5-(3-bromophenyl)pentanoic acid and its ortho- and para-isomers: 5-(2-bromophenyl)pentanoic acid and 5-(4-bromophenyl)pentanoic acid. The position of the bromine atom on the phenyl ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This analysis is intended to assist researchers in selecting the optimal isomer for their specific applications, from synthetic chemistry to drug discovery.

While comprehensive, direct comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, this guide consolidates known physicochemical data and presents a framework for their evaluation. This includes hypothetical, yet plausible, biological data to illustrate the potential impact of isomeric positioning on pharmacological activity.

Physicochemical Properties

The substitution pattern of the bromophenyl ring affects properties such as polarity, lipophilicity (LogP), and the electronic environment of the molecule. These differences can, in turn, influence solubility, metabolic stability, and target-binding affinity. All isomers share the same molecular formula (C₁₁H₁₃BrO₂) and molecular weight.[1][2][3]

Property5-(2-bromophenyl)pentanoic acid (ortho)This compound (meta)5-(4-bromophenyl)pentanoic acid (para)
Molecular Formula C₁₁H₁₃BrO₂C₁₁H₁₃BrO₂C₁₁H₁₃BrO₂
Molecular Weight ( g/mol ) 257.12257.12[1]257.12[2]
CAS Number 103531-77-7857480-35-4[1]22647-95-6[2]
Predicted XLogP3 3.33.3[1]3.4[4]
Topological Polar Surface Area (Ų) 37.337.3[1]37.3[2]
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 555

Note: Some properties are computationally predicted and may vary from experimental values.

Hypothetical Performance in a Biological Context

To illustrate the potential differences in performance, we will consider a hypothetical scenario where these isomers are evaluated as inhibitors of a novel enzyme, "Synthase X," implicated in a disease pathway. The following data is illustrative and not based on published experimental results for these specific compounds.

Biological Parameter5-(2-bromophenyl)pentanoic acid (ortho)This compound (meta)5-(4-bromophenyl)pentanoic acid (para)
Synthase X Inhibition (IC₅₀, µM) 15.25.825.1
Aqueous Solubility (µg/mL at pH 7.4) 557842
Human Liver Microsomal Stability (% remaining after 60 min) 35%65%72%
Cellular Permeability (Papp, 10⁻⁶ cm/s) 8.512.310.1

In this hypothetical scenario, the meta-isomer demonstrates the most promising balance of properties, with the best enzyme inhibition and good solubility and permeability. The ortho-isomer is a moderate inhibitor but shows lower metabolic stability. The para-isomer, while metabolically stable, is the weakest inhibitor in this example. Such differences are plausible due to steric and electronic effects influencing how each isomer fits into the enzyme's binding pocket.

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical performance analysis are provided below.

Protocol 1: Synthase X Inhibition Assay (IC₅₀ Determination)

This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a purified enzyme.

  • Reagents and Materials :

    • Purified recombinant human Synthase X.

    • Fluorogenic substrate for Synthase X.

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP.

    • Test compounds (isomers) dissolved in DMSO to a stock concentration of 10 mM.

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader.

  • Procedure :

    • A serial dilution of each test compound is prepared in DMSO, typically from 10 mM down to sub-micromolar concentrations.

    • In the 384-well plate, add 5 µL of diluted compound to the appropriate wells. For control wells, add 5 µL of DMSO.

    • Add 20 µL of Synthase X (at a final concentration of 2 nM) in assay buffer to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of 5 µM) to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate) at 37°C for 30 minutes, taking readings every minute.

  • Data Analysis :

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

    • The percent inhibition is calculated for each compound concentration relative to the DMSO control.

    • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Human Liver Microsomal Stability Assay

This protocol outlines a common method to assess the metabolic stability of compounds in vitro.

  • Reagents and Materials :

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Test compounds (10 mM stock in DMSO).

    • Control compounds (e.g., Verapamil for high clearance, Imipramine for low clearance).

    • Acetonitrile with an internal standard for LC-MS/MS analysis.

    • 96-well plates.

    • LC-MS/MS system.

  • Procedure :

    • In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is collected for LC-MS/MS analysis.

  • Data Analysis :

    • The peak area ratio of the test compound to the internal standard is determined by LC-MS/MS.

    • The natural logarithm of the remaining compound percentage is plotted against time.

    • The slope of this line gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as 0.693/k.

    • The percentage of compound remaining at the final time point (e.g., 60 minutes) is reported.

Visualizations

Logical and Experimental Workflow

The following diagram illustrates the logical flow from compound selection to comparative analysis, highlighting the key decision points and experimental stages.

G cluster_0 Compound Selection & Characterization cluster_1 In Vitro Performance Evaluation cluster_2 Comparative Analysis & Decision C1 5-(2-bromophenyl) pentanoic acid PhysChem Physicochemical Property Analysis C1->PhysChem C2 5-(3-bromophenyl) pentanoic acid C2->PhysChem C3 5-(4-bromophenyl) pentanoic acid C3->PhysChem Assay1 Enzyme Inhibition (IC50) PhysChem->Assay1 Assay2 Metabolic Stability (HLM) PhysChem->Assay2 Assay3 Aqueous Solubility PhysChem->Assay3 DataTable Consolidated Data Table Assay1->DataTable Assay2->DataTable Assay3->DataTable Decision Select Lead Isomer DataTable->Decision

Caption: Workflow for the comparative evaluation of bromophenylpentanoic acid isomers.

Hypothetical Signaling Pathway Interaction

This diagram illustrates a hypothetical mechanism where "Synthase X" plays a role in a pro-inflammatory signaling cascade. The bromophenylpentanoic acid isomers act as inhibitors of this enzyme, thereby blocking the downstream signaling.

G Receptor Pro-inflammatory Receptor Adaptor Adaptor Protein Receptor->Adaptor SynthaseX Synthase X (Enzyme) Adaptor->SynthaseX Mediator Downstream Mediator SynthaseX->Mediator TF Transcription Factor (e.g., NF-kB) Mediator->TF Gene Pro-inflammatory Gene Expression TF->Gene Inhibitor 5-(bromophenyl) pentanoic acid isomers Inhibitor->SynthaseX Inhibition

Caption: Hypothetical signaling pathway showing the role of Synthase X and its inhibition.

References

structure-activity relationship of 5-(3-bromophenyl)pentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationship (SAR) of 5-(3-bromophenyl)pentanoic acid derivatives reveals insights into their potential as therapeutic agents. While direct comprehensive studies on a homologous series of these specific derivatives are limited in publicly available literature, by examining related structures and general pharmacological principles, we can infer potential SAR trends. This guide synthesizes available data to provide a comparative overview for researchers and drug development professionals.

Potential Therapeutic Applications

Derivatives of phenylalkanoic acids and compounds containing a bromophenyl moiety have shown a range of biological activities, including anticancer and antimicrobial effects. The following sections explore the SAR of analogs related to this compound in these therapeutic areas.

Anticancer Activity of Related Triazole Derivatives

A study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which incorporate the 5-(3-bromophenyl) scaffold, provides valuable SAR insights into anticancer activity. These compounds were evaluated against a panel of 58 cancer cell lines.[1]

Data on Anticancer Activity

The following table summarizes the anticancer activity of selected 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. The activity is presented as Percent Growth Inhibition (PGI) against specific cancer cell lines at a concentration of 10⁻⁵ M.[1]

Compound IDSubstitution on N-aryl ringMost Sensitive Cell LinePGI (%)Mean Growth Percent (GP)
4e 2,4-dimethylSNB-75 (CNS Cancer)41.25Not Reported
4i 2,6-dimethylSNB-75 (CNS Cancer)38.9497.48
4i 2,6-dimethylUO-31 (Renal Cancer)30.1497.48
4i 2,6-dimethylCCRF-CEM (Leukemia)26.9297.48
4i 2,6-dimethylEKVX (Non-Small Cell Lung)26.6197.48
4i 2,6-dimethylOVCAR-5 (Ovarian Cancer)23.1297.48

From this data, it can be inferred that dimethyl substitutions on the N-aryl ring contribute to anticancer activity, with the position of the methyl groups influencing the potency and spectrum of activity against different cancer cell lines.[1]

Proposed Mechanism of Action

Molecular docking studies on these triazole derivatives suggest that they may exert their anticancer effects through the inhibition of tubulin polymerization. The compounds were docked into the colchicine binding site of tubulin. The binding affinities ranged from -6.502 to -8.341 kcal/mol, with interactions including hydrogen bonds and halogen bonds.[1]

General Structure-Activity Relationship Principles

For a hypothetical series of this compound derivatives, the following SAR principles can be proposed based on the functional groups present:

  • Carboxylic Acid Moiety : The carboxylic acid group is polar and can participate in hydrogen bonding. It is often a key feature for interaction with biological targets. Esterification or amidation of this group would alter the polarity and hydrogen bonding capacity, likely affecting the biological activity.

  • Phenyl Ring : The substitution pattern on the phenyl ring is crucial. The presence and position of the bromine atom can influence the electronic properties and lipophilicity of the molecule, which in turn can affect binding to target proteins and cell permeability. Further substitutions on the ring could be explored to optimize activity.

  • Alkyl Chain : The length and flexibility of the pentanoic acid chain can impact how the molecule fits into a binding pocket. Shortening, lengthening, or introducing rigidity into the chain would likely have a significant effect on biological activity.

Experimental Protocols

Anticancer Activity Screening (NCI US Protocol)

The anticancer activity of the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated against 58 cancer cell lines from nine different panels according to the NCI US protocol at a single concentration of 10⁻⁵ M.[1]

  • Cell Lines : A panel of 58 human tumor cell lines derived from nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) are used.

  • Compound Preparation : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the final concentration.

  • Cell Plating : Cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.

  • Compound Addition : The test compounds are added to the wells at a single concentration (10⁻⁵ M).

  • Incubation : The plates are incubated for a further 48 hours.

  • Assay Termination and Staining : The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a protein-binding dye.

  • Data Analysis : The absorbance is read on an automated plate reader. The percentage growth is calculated relative to control wells.

Visualizations

Hypothetical Structure-Activity Relationship Diagram

SAR_Hypothesis cluster_0 Core Structure: this compound cluster_1 Potential Modifications cluster_2 Predicted Impact on Activity Core This compound Phenyl Ring Alkyl Chain Carboxylic Acid Mods Phenyl Ring Substitutions Alkyl Chain Modifications Carboxylic Acid Derivatives Core:f1->Mods:f0 e.g., -OH, -OCH3 Core:f2->Mods:f1 e.g., chain length, rigidity Core:f3->Mods:f2 e.g., esters, amides Activity Altered Potency Modified Selectivity Changes in Pharmacokinetics Mods:f0->Activity:f0 Mods:f0->Activity:f1 Mods:f1->Activity:f0 Mods:f1->Activity:f2 Mods:f2->Activity:f0 Mods:f2->Activity:f2

Caption: Hypothetical SAR of this compound.

Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow start Start cell_plating Plate 58 Cancer Cell Lines in 96-well plates start->cell_plating incubation1 Incubate for 24h cell_plating->incubation1 add_compound Add Test Compound (10^-5 M) incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 terminate_assay Terminate with TCA incubation2->terminate_assay stain Stain with Sulforhodamine B terminate_assay->stain read_absorbance Read Absorbance stain->read_absorbance analyze_data Calculate Percent Growth Inhibition read_absorbance->analyze_data end End analyze_data->end

Caption: NCI-60 anticancer screening workflow.

Tubulin Inhibition Signaling Pathway

Tubulin_Inhibition_Pathway Compound 5-(3-bromophenyl) Derivative Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle leads to CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Proposed mechanism via tubulin inhibition.

References

Comparative Analysis of 5-(3-bromophenyl)pentanoic Acid and Structurally Related Compounds: A Framework for Biological Activity Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the characterization of the biological activity of 5-(3-bromophenyl)pentanoic acid. While its chemical properties are documented, specific experimental data on its biological effects, mechanism of action, and potential therapeutic targets are currently unavailable. This guide, therefore, serves as a framework for the systematic evaluation of this compound and its analogs, outlining the necessary experimental investigations and data presentation required for a thorough comparative analysis.

To facilitate future research and provide a clear path for investigation, this document presents a hypothetical comparison based on the principles of medicinal chemistry and structure-activity relationship (SAR) studies. The following sections detail the types of experimental data and analyses that would be essential for a comprehensive understanding of the biological profile of this compound relative to similar chemical entities.

Hypothetical Comparative Data

Should experimental data become available, a structured presentation is crucial for comparative analysis. The following table provides a template for summarizing key quantitative data points for this compound and a series of hypothetical, structurally related compounds.

Table 1: Comparative Biological Activity of Phenylpentanoic Acid Analogs

Compound IDStructureTarget/AssayIC₅₀/EC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀)
1 This compoundData not availableData not availableData not availableData not available
2 5-(4-bromophenyl)pentanoic acidHypotheticalHypotheticalHypotheticalHypothetical
3 5-(2-bromophenyl)pentanoic acidHypotheticalHypotheticalHypotheticalHypothetical
4 5-(3-chlorophenyl)pentanoic acidHypotheticalHypotheticalHypotheticalHypothetical
5 5-phenylpentanoic acidHypotheticalHypotheticalHypotheticalHypothetical
6 4-(3-bromophenyl)butanoic acidHypotheticalHypotheticalHypotheticalHypothetical

Proposed Experimental Protocols for Biological Characterization

To generate the data required for the comparative analysis outlined above, a tiered experimental approach is recommended. This would involve initial broad screening followed by more focused mechanistic studies.

Primary Screening: Target Identification and Initial Activity Assessment
  • Objective: To identify potential biological targets or pathways modulated by this compound.

  • Methodology:

    • High-Throughput Screening (HTS): The compound would be screened against a diverse panel of common drug targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. Assays would typically be cell-based (e.g., reporter gene assays) or biochemical (e.g., enzyme inhibition assays).

    • Phenotypic Screening: The compound would be tested in various cell-based models of disease (e.g., cancer cell lines, inflammatory models) to identify any effects on cell viability, proliferation, or other relevant phenotypes.

Secondary Assays: Dose-Response and Selectivity
  • Objective: To quantify the potency of the compound against identified targets and assess its selectivity.

  • Methodology:

    • IC₅₀/EC₅₀ Determination: For active "hits" from the primary screen, full dose-response curves would be generated to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

    • Selectivity Profiling: The compound would be tested against a panel of related targets to determine its selectivity. For example, if it inhibits a particular kinase, it would be tested against a panel of other kinases.

    • Cytotoxicity Assays: The compound would be evaluated for its general toxicity in various cell lines (e.g., using an MTT or LDH release assay) to determine the 50% cytotoxic concentration (CC₅₀).

Mechanistic Studies: Elucidating the Signaling Pathway
  • Objective: To understand how the compound exerts its biological effects at a molecular level.

  • Methodology:

    • Target Engagement Assays: Techniques such as surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) would be used to confirm direct binding of the compound to its putative target.

    • Western Blotting/ELISA: These techniques would be used to measure changes in the phosphorylation state or expression levels of key proteins within the identified signaling pathway upon treatment with the compound.

    • Gene Expression Analysis (qPCR/RNA-seq): To assess the impact of the compound on the transcription of target genes.

Visualization of Proposed Workflows and Pathways

To clearly illustrate the proposed research plan and potential findings, graphical representations are essential.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & SAR cluster_2 Phase 3: Mechanism of Action Compound This compound HTS High-Throughput Screening (Target & Phenotypic) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response (IC50/EC50) Hit_ID->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity SAR Structure-Activity Relationship (Analogs) Selectivity->SAR Target_Engagement Target Engagement SAR->Target_Engagement Pathway_Analysis Signaling Pathway Analysis Target_Engagement->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt

Figure 1. Proposed workflow for the biological characterization of this compound.

Should a specific signaling pathway be identified, a diagram would be constructed to visualize the mechanism of action. For example, if the compound were found to inhibit a hypothetical "Kinase X":

G Receptor Receptor Kinase_X Kinase X Receptor->Kinase_X activates Substrate Substrate Protein Kinase_X->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Compound 5-(3-bromophenyl)- pentanoic acid Compound->Kinase_X inhibits

Figure 2. Hypothetical signaling pathway illustrating the inhibition of "Kinase X".

A Comparative Guide to Analytical Methods for Purity Assessment of 5-(3-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of principal analytical methods for assessing the purity of 5-(3-bromophenyl)pentanoic acid, a key building block in the synthesis of various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are objectively compared, supported by illustrative experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an optimal analytical technique for purity assessment hinges on factors such as the nature of expected impurities, required sensitivity, and the desired level of structural information. The following table summarizes the key performance attributes of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.

Parameter HPLC-UV GC-MS qNMR
Principle Separation based on polarity, with detection by UV absorbance.Separation based on volatility and polarity, with mass-to-charge ratio detection.Quantitative determination based on the integrated NMR signal intensity relative to a certified internal standard.
Typical Purity Range (%) 98.0 - 99.9%97.0 - 99.8%98.5 - 99.9%
Limit of Detection (LOD) ~0.01%~0.005% (with derivatization)~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015% (with derivatization)~0.3%
Advantages - High resolution for separating structurally similar impurities.- Widely available and robust.- Good for non-volatile and thermally labile compounds.- High sensitivity and selectivity.- Excellent for identifying volatile and semi-volatile impurities.- Provides structural information from mass spectra.- Primary ratio method, does not require a reference standard of the analyte.- Provides structural confirmation.- Non-destructive.- Accurate for quantifying major components and impurities without individual calibration standards.
Limitations - Requires chromophoric impurities for detection.- Co-elution can be an issue.- Quantification of unknown impurities requires assumptions about response factors.- Requires derivatization for non-volatile compounds like carboxylic acids.- High temperatures can cause degradation of thermolabile compounds.- Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification.- Requires a high-purity internal standard.

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive purity assessment of a newly synthesized batch of this compound. The following workflow outlines the logical sequence of analysis, incorporating orthogonal methods to ensure a thorough evaluation.

Purity Assessment Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Evaluation and Reporting Sample_Preparation Sample Preparation (Dissolution in a suitable solvent) HPLC_UV HPLC-UV Analysis (Primary Purity and Non-volatile Impurities) Sample_Preparation->HPLC_UV Primary Analysis GC_MS GC-MS Analysis (Volatile and Semi-volatile Impurities) Sample_Preparation->GC_MS Parallel Analysis qNMR qNMR Analysis (Absolute Purity and Structural Confirmation) Sample_Preparation->qNMR Orthogonal Method Data_Analysis Data Analysis and Comparison (Orthogonal Method Validation) HPLC_UV->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Logical Relationship of Analytical Methods to Impurity Types

Different analytical techniques are suited for detecting specific types of impurities that may be present in a sample of this compound. The diagram below illustrates the logical relationship between the analytical methods and the impurities they are best suited to identify and quantify.

Method_Impurity_Relationship cluster_methods Analytical Methods cluster_impurities Potential Impurities HPLC_UV HPLC-UV Detects compounds with UV chromophores Structurally_Related Structurally Related Impurities (e.g., isomers, precursors) HPLC_UV->Structurally_Related Excellent for Reagents Unreacted Reagents (e.g., starting materials) HPLC_UV->Reagents Good for Degradation_Products Degradation Products HPLC_UV->Degradation_Products Good for GC_MS GC-MS Detects volatile and semi-volatile compounds Residual_Solvents Residual Solvents (e.g., Toluene, Ethyl Acetate) GC_MS->Residual_Solvents Excellent for GC_MS->Reagents If volatile qNMR qNMR Detects proton-containing molecules qNMR->Structurally_Related Good for qNMR->Residual_Solvents Excellent for qNMR->Reagents Good for

Caption: Relationship between analytical methods and detectable impurity types.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of non-volatile organic impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 70% A, hold for 1 minute.

    • Ramp to 20% A over 15 minutes.

    • Hold at 20% A for 2 minutes.

    • Return to 70% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities and residual solvents. Derivatization is required to increase the volatility of the carboxylic acid.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 5 mg of this compound into a vial.

  • Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature and dilute with 1 mL of ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: ZB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1.0 µL in split mode (20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 300 °C at a rate of 15 °C/min.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Purity is determined by the peak area percentage of the main component relative to the total area of all detected peaks. Impurities are identified by their mass spectra and retention times.

Quantitative ¹H-NMR (qNMR)

This method provides an absolute measure of purity against a certified internal standard.

1. Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Sequence: A standard single-pulse experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons to ensure full relaxation (typically 30-60 seconds).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

3. Data Analysis:

  • The purity of the this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

By employing these orthogonal analytical methods, researchers and drug development professionals can confidently and accurately assess the purity of this compound, ensuring the quality and reliability of their research and products.

A Comparative Analysis of the Anticancer Potential of 5-(3-bromophenyl)pentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of analogs of 5-(3-bromophenyl)pentanoic acid, supported by available experimental data. While direct studies on the anticancer properties of this compound are not publicly available, research on its structural analogs offers valuable insights into potential therapeutic applications.

This guide synthesizes findings from studies on two distinct classes of analogs: 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives and other substituted pentanoic acid derivatives. By examining their cytotoxic effects, proposed mechanisms of action, and the experimental methodologies used for their evaluation, this document aims to inform future research and drug discovery efforts in this area.

Quantitative Analysis of Anticancer Activity

The anticancer activity of various analogs has been evaluated against a range of cancer cell lines. The following tables summarize the quantitative data from these studies, providing a basis for comparing the efficacy of different structural modifications.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Ten novel analogs of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine were screened against a panel of 58 human cancer cell lines at a single dose of 10⁻⁵ M. The following table presents the percent growth inhibition (PGI) for the five most sensitive cell lines for the most promising compounds.[1]

Compound IDTarget Cancer Cell LinePercent Growth Inhibition (PGI)
4e SNB-75 (CNS Cancer) 41.25
4i SNB-75 (CNS Cancer) 38.94
UO-31 (Renal Cancer)30.14
CCRF-CEM (Leukemia)26.92
EKVX (Non-Small Cell Lung)26.61
OVCAR-5 (Ovarian Cancer)23.12

Table 2: Cytotoxicity of Phenyl/Naphthylacetyl Pentanoic Acid Derivatives

While not direct analogs of this compound, these compounds share the pentanoic acid core and have demonstrated notable cytotoxic effects.

Compound IDTarget Cancer Cell LineKey Findings
C6 Jurkat E6.1 (Leukemia)Good cytotoxicity
C27 Jurkat E6.1 (Leukemia)Good cytotoxicity

Proposed Mechanisms of Anticancer Action

The diverse structures of the studied analogs suggest multiple potential mechanisms for their anticancer activity.

1. Tubulin Inhibition:

For the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting tubulin polymerization.[1] This mechanism is a well-established target for many clinically used anticancer drugs. The binding affinity of these analogs to the combretastatin A-4 binding site on tubulin was found to be significant, with ligand 4i exhibiting a binding affinity of -8.149 kcal/mol.[1]

2. Dual MMP-2 and HDAC8 Inhibition:

Studies on phenyl/naphthylacetyl pentanoic acid derivatives indicate a potential dual-inhibitory action against Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8).[2] The inhibition of these enzymes is a promising strategy in cancer therapy as they are involved in tumor invasion, metastasis, and angiogenesis.

3. Induction of Oxidative Stress and DNA Damage:

The cytotoxic mechanisms of some pentanoic acid derivatives have been linked to the generation of reactive oxygen species (ROS) and subsequent DNA deformation.[2] This increase in oxidative stress can trigger apoptotic pathways in cancer cells.

Below is a diagram illustrating the proposed signaling pathways.

anticancer_mechanisms Proposed Anticancer Mechanisms of Analogs cluster_triazole 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs cluster_pentanoic Phenyl/Naphthylacetyl Pentanoic Acid Derivatives Triazole Triazole Analogs Tubulin Tubulin Triazole->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis1 Apoptosis Microtubule->Apoptosis1 Pentanoic Pentanoic Acid Derivatives MMP2 MMP-2 Pentanoic->MMP2 Inhibition HDAC8 HDAC8 Pentanoic->HDAC8 Inhibition ROS ROS Generation Pentanoic->ROS Apoptosis2 Apoptosis MMP2->Apoptosis2 HDAC8->Apoptosis2 DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis2

Proposed mechanisms of action for different classes of analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated to allow for attachment.

  • Compound Treatment: A stock solution of the test compound is prepared, typically in DMSO. Serial dilutions are then made in cell culture medium to achieve a range of final concentrations. Cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: If the cells are metabolically active, they will reduce the MTT to a purple formazan product. A solubilization solution (e.g., DMSO or an acidic SDS solution) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting cell viability against the compound concentration.

The workflow for a typical MTT assay is visualized below.

mtt_assay_workflow A Seed Cells in 96-well Plate B Treat with Compound Analogs A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

A generalized workflow for the MTT cell viability assay.

2. Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS, which can be indicative of oxidative stress.

  • Cell Treatment: Cancer cells (e.g., Jurkat E6.1) are treated with the test compounds at specified concentrations.

  • Staining: The cells are then stained with a fluorescent probe, such as H₂DCFDA.

  • Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.

3. DNA Deformation Assay

This assay is used to assess the ability of a compound to induce changes in DNA structure. The specific protocol for this assay as mentioned in the source material was not detailed. Generally, such assays might involve techniques like gel electrophoresis to observe DNA fragmentation or conformational changes.

References

comparing the efficacy of different synthetic routes to 5-(3-bromophenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 5-(3-bromophenyl)pentanoic acid, a valuable building block in the development of various pharmaceutical compounds. The efficacy of a Grignard-based approach and a Suzuki-Miyaura coupling reaction are evaluated based on key performance indicators such as reaction yield, purity, and reaction time. Detailed experimental protocols for each method are provided to facilitate replication and adaptation in a laboratory setting.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Grignard ReactionRoute 2: Suzuki-Miyaura Coupling
Starting Materials 1,3-Dibromobenzene, 5-Bromovaleric acid ester3-Bromophenylboronic acid, Ethyl 5-bromopentanoate
Key Reagents Magnesium, Dry Ice (CO2)Palladium catalyst, Base
Typical Yield Moderate to GoodGood to High
Reaction Time Several hoursSeveral hours to overnight
Purity of Crude Product Generally requires purificationOften requires purification
Key Advantages Readily available starting materialsHigh functional group tolerance
Key Disadvantages Moisture-sensitive, potential for side reactionsCost of palladium catalyst

Route 1: Grignard Reaction Approach

The Grignard reaction provides a classic and robust method for the formation of carbon-carbon bonds. In this route, a Grignard reagent is prepared from an aryl halide and magnesium, which then acts as a nucleophile, attacking an electrophilic carbon source. For the synthesis of this compound, 3-bromophenylmagnesium bromide is generated and subsequently reacted with a five-carbon electrophile, which upon workup, yields the desired carboxylic acid.

Experimental Protocol: Grignard Reaction

Step 1: Preparation of 3-Bromophenylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the dibromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a gentle bubbling and the disappearance of the iodine color. Gentle heating may be necessary to start the reaction.

  • Once the reaction has initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Carboxylation with Dry Ice

  • In a separate beaker, place an excess of crushed dry ice (solid carbon dioxide).

  • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to a pH of ~2 with dilute hydrochloric acid.

Step 3: Work-up and Purification

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Route 2: Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This method is renowned for its mild reaction conditions and high tolerance to a wide variety of functional groups. In this approach, 3-bromophenylboronic acid is coupled with a five-carbon building block containing a leaving group, such as ethyl 5-bromopentanoate.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a round-bottom flask, add 3-bromophenylboronic acid (1.0 equivalent), ethyl 5-bromopentanoate (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid.

  • The crude this compound is then purified by column chromatography or recrystallization.

Logical Workflow for Method Selection

Synthesis_Comparison start Define Target: This compound route1 Route 1: Grignard Reaction start->route1 route2 Route 2: Suzuki-Miyaura Coupling start->route2 eval Evaluate Efficacy route1->eval route2->eval data Quantitative Data: - Yield - Purity - Reaction Time eval->data protocol Experimental Protocols eval->protocol decision Select Optimal Route data->decision protocol->decision

Caption: Workflow for comparing synthetic routes.

A Comparative Guide to HPLC and NMR for Purity Determination of Synthesized Bromophenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact the efficacy and safety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of synthesized bromophenylalkanoic acids. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and offers visual workflows to aid in method selection.

Introduction: The Importance of Orthogonal Purity Assessment

Bromophenylalkanoic acids are a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Ensuring their purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. Both HPLC and qNMR are instrumental in purity determination, offering orthogonal approaches that, when used in conjunction, provide a high degree of confidence in the analytical results.

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary and a mobile phase. For purity analysis, it excels at detecting and quantifying trace impurities, providing a detailed impurity profile.

Quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic technique that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. It is considered a primary analytical method as it provides a direct measurement of the molar concentration of the analyte.[1]

Comparative Performance and Data

The selection of an analytical technique for purity determination often depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of reference standards, and the desired level of accuracy. The following table summarizes typical performance characteristics for HPLC and qNMR in the analysis of small aromatic molecules like bromophenylalkanoic acids.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Comparative method based on separation and detection.Primary ratio method based on signal intensity relative to a certified internal standard.
Purity Calculation Typically area percent of the main peak relative to all peaks.Absolute purity calculated using the integral ratio of analyte to internal standard.
Reference Standard Requires a reference standard of the analyte for assay; area percent for purity.Does not require an analyte-specific reference standard; uses a certified internal standard.
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.15%
Precision (RSD) < 1%< 1%
Accuracy High, but can be influenced by the response factors of impurities.Very high, traceable to SI units.
Throughput Higher, with typical run times of 15-30 minutes per sample.Lower, especially for high-precision measurements requiring long relaxation delays.
Sample Consumption Low (micrograms)Higher (milligrams)
Destructive YesNo, the sample can be recovered.
Universality Requires a chromophore for UV detection.Applicable to nearly all organic molecules with NMR-active nuclei (e.g., ¹H).[2]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide representative methodologies for the purity determination of a generic bromophenylalkanoic acid using both HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method suitable for the purity analysis of bromophenylalkanoic acids.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient might start at 40% acetonitrile and increase to 80% over 15 minutes.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized bromophenylalkanoic acid and dissolve it in 10 mL of the diluent to a concentration of about 1 mg/mL.

3. Data Analysis:

  • The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the determination of bromophenylalkanoic acid purity using an internal standard method.

1. Instrumentation and NMR Parameters:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration, typically 5 times the longest T1 relaxation time of the signals of interest (e.g., 30-60 seconds).[2]

  • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the bromophenylalkanoic acid sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

3. Data Analysis:

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Workflow and Logic Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflows for HPLC and qNMR purity determination and a decision-making framework for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately weigh sample dissolve Dissolve in diluent weigh->dissolve inject Inject sample into HPLC dissolve->inject separate Chromatographic separation inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area percent purity integrate->calculate report report calculate->report Final Purity Report

HPLC Purity Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately weigh sample dissolve Dissolve mixture in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate report report calculate->report Final Purity Report

qNMR Purity Analysis Workflow

Method_Selection start Need for Purity Determination trace_impurities Trace impurity profiling needed? start->trace_impurities primary_method Primary method required? trace_impurities->primary_method Yes high_throughput High throughput needed? trace_impurities->high_throughput No hplc Use HPLC primary_method->hplc No both Use both HPLC and qNMR primary_method->both Yes high_throughput->hplc Yes qnmr Use qNMR high_throughput->qnmr No

Decision Logic for Method Selection

Conclusion

Both HPLC and qNMR are indispensable tools for the purity determination of synthesized bromophenylalkanoic acids. HPLC offers high sensitivity for detecting and quantifying trace impurities, making it ideal for routine quality control and impurity profiling.[4] In contrast, qNMR provides a direct and highly accurate measure of absolute purity without the need for an analyte-specific reference standard, establishing it as a powerful primary analytical method.[1]

For a comprehensive and robust purity assessment, a combination of both techniques is recommended. This orthogonal approach ensures the highest level of confidence in the quality of the synthesized compound, a critical factor in research, development, and manufacturing.

References

Comparative In Vitro Evaluation of Novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of ten novel compounds derived from a 5-(3-bromophenyl) scaffold. The in vitro anticancer activity of these compounds has been evaluated, and this document summarizes the key findings, experimental protocols, and proposed mechanisms of action to aid in further research and development.

Data Summary

The anticancer activity of the synthesized compounds (4a-j) was assessed against a panel of 58 human cancer cell lines. The percentage growth inhibition (PGI) was determined at a concentration of 10⁻⁵ M. The results for the most sensitive cell lines are presented below, highlighting the potential of these novel derivatives.[1]

CompoundTarget Cell LineCancer TypePercent Growth Inhibition (PGI) at 10⁻⁵ M
4e SNB-75CNS Cancer41.25%
4i SNB-75CNS Cancer38.94%
4i UO-31Renal Cancer30.14%
4i CCRF-CEMLeukemia26.92%
4i EKVXNon-Small Cell Lung Cancer26.61%
4i OVCAR-5Ovarian Cancer23.12%

Among the tested series, compound 4i demonstrated the most promising broad-spectrum activity, showing significant growth inhibition against five different cancer cell lines.[1] Compound 4e exhibited the highest single-agent activity against the CNS cancer cell line SNB-75.[1]

Experimental Protocols

Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a-j)

The synthesis of the title compounds was achieved through a three-step process. The general method for the final step is as follows:

  • Equimolar amounts of the appropriate N-(substituted phenyl)hydrazine carboxamide (1 mmol) and 3-bromobenzonitrile (1 mmol) were dissolved in n-butanol (10 mL).

  • Potassium carbonate (1 g) was added to the mixture.

  • The reaction mixture was heated to 120°C and stirred continuously for 8 hours.

  • The completion of the reaction was monitored by thin-layer chromatography.

  • After cooling, the reaction mixture was poured into ice-cold water.

  • The resulting solid precipitate was filtered, washed with water, and dried.

  • The crude product was recrystallized from ethanol to yield the pure compound.[1]

In Vitro Anticancer Activity Screening

The anticancer activity of compounds 4a-j was evaluated against 58 human cancer cell lines from nine different cancer types according to the National Cancer Institute (NCI) US protocol.[1]

  • Cell Lines: A panel of 58 human tumor cell lines.

  • Drug Concentration: All compounds were tested at a single concentration of 10⁻⁵ M.

  • Assay: The sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein, was likely used as is standard for the NCI-60 screen.

  • Data Analysis: The percentage growth inhibition (PGI) was calculated for each compound against each cell line.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Synthesis_Workflow SubstitutedAnilines Substituted Anilines (1a-j) Step1_Product Intermediate Products SubstitutedAnilines->Step1_Product Step 1 N_Substituted_Hydrazine_Carboxamide N-(substituted phenyl)hydrazine carboxamide (3a-j) Step1_Product->N_Substituted_Hydrazine_Carboxamide Step 2 Final_Compounds 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a-j) N_Substituted_Hydrazine_Carboxamide->Final_Compounds Step 3 (n-butanol, K2CO3, 120°C) Bromobenzonitrile 3-Bromobenzonitrile Bromobenzonitrile->Final_Compounds

Caption: General three-step synthesis of the target compounds.

Proposed Mechanism of Action: Tubulin Inhibition

Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting tubulin polymerization. The proposed binding interaction at the combretastatin A-4 binding site on tubulin is depicted below.[1]

Tubulin_Binding Tubulin Tubulin Protein BindingSite Combretastatin A-4 Binding Site Tubulin->BindingSite contains Compound4i Compound 4i Compound4i->BindingSite binds to Asn258 Asn258 Residue Compound4i->Asn258 HBond Hydrogen Bond

Caption: Proposed binding of compound 4i to the tubulin-combretastatin A-4 binding site.

References

Benchmarking the Reactivity of 5-(3-bromophenyl)pentanoic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of molecular scaffolds is a cornerstone of modern synthesis. The selection of an appropriate cross-coupling reaction is paramount for efficiency and yield. This guide provides a comparative analysis of the reactivity of 5-(3-bromophenyl)pentanoic acid in five major palladium-catalyzed cross-coupling reactions: Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings.

The reactivity of the carbon-bromine bond on the phenyl ring of this compound allows for its participation in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The presence of a carboxylic acid group, however, can influence the reaction conditions required. Generally, the reactivity of aryl halides in these transformations follows the order I > Br > Cl.[1][2] Aryl bromides, such as the topic compound, represent a good balance of reactivity and stability.

Comparative Performance Data

The following table summarizes typical reaction conditions and expected yields for the cross-coupling of this compound or closely related analogs. It is important to note that direct comparative studies on this compound across all these reactions are not extensively available in the literature. Therefore, the data presented is a compilation from various sources involving similar substrates to provide a representative comparison.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki Coupling Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water90-10012-2485-95
Heck Reaction StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001270-85
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25-502-680-90
Buchwald-Hartwig Amination AnilinePd₂(dba)₃ / BINAPNaOtBuToluene100-11012-2475-90
Negishi Coupling Phenylzinc chloridePd(PPh₃)₄-THF25-602-1280-95

Experimental Protocols

Detailed methodologies for each of the benchmarked cross-coupling reactions are provided below. These protocols are based on established literature for similar aryl bromides and may require optimization for this compound.

Suzuki Coupling Protocol

This protocol describes the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (toluene and water).

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction Protocol

This protocol outlines the coupling of an aryl bromide with an alkene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a Schlenk flask, dissolve this compound, Pd(OAc)₂, and PPh₃ in DMF.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the alkene and triethylamine to the reaction mixture.

  • Heat the mixture to 100 °C and stir under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12 hours.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Sonogashira Coupling Protocol

This protocol details the coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and stir to dissolve.

  • Add the terminal alkyne and triethylamine via syringe.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol describes the C-N bond formation between an aryl bromide and an amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Negishi Coupling Protocol

This protocol details the coupling of an aryl bromide with an organozinc reagent.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF) (2.4 mL, 1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under argon, add this compound and Pd(PPh₃)₄.

  • Add anhydrous THF and stir to dissolve.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 60 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is usually complete within 2-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualizing Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the general experimental workflows for the cross-coupling reactions discussed.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, & Base B Add Degassed Solvent A->B C Add Pd Catalyst B->C D Heat & Stir (90-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aryl Bromide & Pd Catalyst in DMF B Degas Solution A->B C Add Alkene & Base B->C D Heat & Stir (100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Quench with Water E->F G Extract, Dry, & Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for a typical Heck cross-coupling reaction.

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Pd & Cu Catalysts B Add Degassed Solvent A->B C Add Alkyne & Base B->C D Stir at RT-50 °C C->D E Monitor Progress (TLC/GC-MS) D->E F Filter through Celite E->F G Extract, Dry, & Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for a typical Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd Catalyst, Ligand, & Base B Add Aryl Bromide & Amine A->B C Add Anhydrous Solvent B->C D Heat & Stir (100-110 °C) C->D E Monitor Progress (LC-MS) D->E F Cool & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Negishi_Coupling_Workflow cluster_prep Preparation (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide & Pd Catalyst B Add Anhydrous Solvent A->B C Add Organozinc Reagent B->C D Stir at RT-60 °C C->D E Monitor Progress (TLC/GC-MS) D->E F Quench with Aq. NH₄Cl E->F G Extract, Dry, & Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for a typical Negishi cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 5-(3-bromophenyl)pentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of 5-(3-bromophenyl)pentanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Although GHS hazard criteria are not uniformly established for this specific compound, its classification as a halogenated organic acid warrants a cautious approach. Similar compounds are known to cause skin and eye irritation, and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE) is mandatory:

  • Gloids: Wear chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Use safety goggles or a face shield.

  • Protective Clothing: A lab coat is essential to protect from splashes.

  • Respiratory Protection: When handling the solid form or creating solutions, work in a well-ventilated area or a fume hood to avoid dust or vapor inhalation.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for its proper handling and waste classification.

PropertyValue
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
CAS Number 857480-35-4
Appearance Solid (form may vary)
XLogP3-AA 2.9
Topological Polar Surface Area 37.3 Ų

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal pathways. This compound is classified as a halogenated organic acid .

  • Crucial Segregation Rule: NEVER mix halogenated organic waste with non-halogenated organic waste.[2]

  • Incompatible Materials: Do not mix with strong oxidizing agents or strong bases.[3] Keep acidic and basic waste streams separate.[4]

Waste Collection and Containerization
  • Container Selection: Use a designated, compatible, and properly sealed container for halogenated organic waste. Polyethylene or glass containers are generally suitable.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream. The container must be kept closed except when adding waste.[1]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[5]

Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[1]

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as halogenated hazardous waste.[6] Subsequent rinses may be permissible for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) guidelines.

  • Final Disposal: Once triple-rinsed and air-dried, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's procedures for non-hazardous lab glass or plastic.[7]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate the lab.

  • Personal Protection: Don the appropriate PPE before addressing the spill.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.[8][9]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[10]

Disposal Workflow and Decision Making

The following diagrams illustrate the logical workflows for the disposal of this compound waste and the management of spills.

DisposalWorkflow Disposal Workflow for this compound cluster_start start Waste Generated: This compound classify Classify Waste: Halogenated Organic Acid start->classify segregate Segregate from: - Non-halogenated organics - Strong bases - Strong oxidizers classify->segregate container Collect in a labeled, compatible container for 'Halogenated Organic Waste' segregate->container storage Store in designated Satellite Accumulation Area container->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->pickup SpillResponseWorkflow Spill Response Workflow cluster_start spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill (<1L, manageable) assess->small_spill Minor large_spill Large Spill (>1L or unmanageable) assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain spill with inert absorbent material ppe->contain collect Collect absorbed material into hazardous waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose notify Notify EHS/ Emergency Response evacuate->notify

References

Personal protective equipment for handling 5-(3-bromophenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-(3-bromophenyl)pentanoic Acid. The following information is synthesized to ensure a safe laboratory environment, even in the absence of a specific Safety Data Sheet (SDS), by adhering to best practices for handling halogenated carboxylic acids and brominated aromatic compounds.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol [1][2]
CAS Number 857480-35-4[1][2][3]
Appearance Solid (presumed)
Purity 95% (example from a supplier)[3]

Hazard Identification and Personal Protective Equipment (PPE)

While aggregated GHS information from some sources suggests that this compound may not meet the criteria for hazard classification, it is prudent to handle it with a degree of caution appropriate for a halogenated organic compound. The following personal protective equipment is recommended to minimize exposure.

Primary Engineering Control:

  • Certified Chemical Fume Hood: All handling of this compound, especially the weighing of the solid and preparation of solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4][5][6]

Personal Protective Equipment:

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantTo protect against chemical splashes and airborne particles.[5]
Face ShieldTo be worn over safety gogglesProvides additional protection during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term contact.[4][5][6]To prevent direct skin contact. Double-gloving is recommended for added protection.[4]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.[5]To protect skin and personal clothing from contamination. Must be fully buttoned.[5]
Full-Length PantsTo cover the lower body and prevent skin exposure.[5]
Foot Protection Closed-Toe ShoesMade of a non-porous materialTo protect feet from spills and falling objects.[4][5][6]
Respiratory Protection NIOSH-Approved RespiratorWith appropriate cartridges for organic vapors and particulatesRequired only if working outside of a fume hood or if engineering controls are insufficient.[4]

Experimental Workflow and Handling Protocol

A systematic approach is crucial for both safety and the integrity of the experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Work Area in Fume Hood prep_2->prep_3 handle_1 Weigh Solid in Fume Hood prep_3->handle_1 Proceed to handling handle_2 Prepare Solution (if applicable) handle_1->handle_2 handle_3 Conduct Experiment handle_2->handle_3 cleanup_1 Segregate Waste handle_3->cleanup_1 handle_3->cleanup_1 After experiment cleanup_2 Label Waste Container cleanup_1->cleanup_2 cleanup_3 Store Waste Appropriately cleanup_2->cleanup_3 cleanup_4 Decontaminate Work Area cleanup_3->cleanup_4

Safe Handling Workflow for this compound.

Operational Plan: Step-by-Step Guidance

  • Preparation:

    • Before beginning work, conduct a thorough risk assessment for the planned experiment.

    • Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

    • Don all required PPE as outlined in the table above before entering the handling area.

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.[5]

  • Handling:

    • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a spatula for transfers.[5]

    • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood to avoid splashing.[5]

    • Keep containers of the chemical closed when not in use.

  • Cleanup:

    • Decontaminate the work area with an appropriate solvent and then soap and water.

    • Dispose of all contaminated materials, including bench paper and disposable PPE, as hazardous waste.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste. Proper segregation and disposal are critical for environmental protection and laboratory safety.

Waste Segregation and Collection:

  • Halogenated Organic Waste: this compound is a halogenated organic compound due to the presence of bromine.[8][9] All waste containing this chemical must be collected in a designated container for "Halogenated Organic Waste."[6][8]

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for solid halogenated organic waste.[4][5]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for liquid halogenated organic solvents.[4][5]

  • DO NOT mix halogenated waste with non-halogenated organic waste.[8][10][11] Keeping these waste streams separate is often more cost-effective for disposal.[8][9][10]

  • DO NOT dispose of this chemical down the drain or in regular trash.[6]

Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.[8][12] The label should be affixed as soon as the first drop of waste is added.[8][12]

  • Condition: Use containers that are in good condition, with no leaks, and have a secure, tight-fitting lid.[12]

  • Storage: Store waste containers in a designated and properly segregated satellite accumulation area within the laboratory until they are collected by your institution's Environmental Health and Safety (EHS) department.[4][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromophenyl)pentanoic Acid
Reactant of Route 2
Reactant of Route 2
5-(3-bromophenyl)pentanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.